2,4-Dibromo-6-methyl-3-nitropyridine
Description
BenchChem offers high-quality 2,4-Dibromo-6-methyl-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-methyl-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-6-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAHRQGULULCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439368 | |
| Record name | 2,4-Dibromo-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706789-62-0 | |
| Record name | 2,4-Dibromo-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Polysubstituted Pyridines
An In-Depth Technical Guide to 2,4-Dibromo-6-methyl-3-nitropyridine: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 2,4-dibromo-6-methyl-3-nitropyridine, a highly functionalized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, a robust synthetic pathway, detailed spectroscopic analysis, and its vast potential as a versatile building block in modern organic synthesis.
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant number of FDA-approved drugs and a vast array of bioactive natural products.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile functionalization potential make it a privileged structure in drug design.[3] 2,4-dibromo-6-methyl-3-nitropyridine represents a particularly valuable synthetic intermediate. Its dense functionalization, featuring two distinct bromine handles, a nitro group amenable to reduction, and a methyl group, offers multiple, orthogonal sites for chemical modification. This guide serves to elucidate the foundational chemistry of this compound, providing the technical insights necessary for its effective utilization in research and development programs.
Molecular Structure and Physicochemical Properties
The structural integrity of a synthetic building block is paramount. 2,4-dibromo-6-methyl-3-nitropyridine is characterized by a pyridine ring substituted with two electron-withdrawing bromine atoms at positions 2 and 4, a strongly electron-withdrawing nitro group at position 3, and an electron-donating methyl group at position 6.
Key Physicochemical Identifiers
| Property | Value |
| IUPAC Name | 2,4-Dibromo-6-methyl-3-nitropyridine |
| CAS Number | 706789-62-0[4] |
| Molecular Formula | C₆H₄Br₂N₂O₂ |
| Molecular Weight | 311.92 g/mol |
The electronic landscape of the pyridine ring is significantly influenced by this substitution pattern. The powerful inductive and mesomeric electron-withdrawing effects of the nitro group, combined with the inductive withdrawal of the bromine atoms, render the pyridine ring highly electron-deficient. This electronic posture is critical as it dictates the molecule's reactivity, particularly towards nucleophilic substitution and the regioselectivity of subsequent chemical transformations.
Caption: Chemical structure of 2,4-dibromo-6-methyl-3-nitropyridine.
Synthesis and Mechanistic Considerations
A robust and reproducible synthetic route is essential for the practical application of any chemical building block. The proposed synthesis of 2,4-dibromo-6-methyl-3-nitropyridine is a multi-step process commencing from the commercially available 2-amino-6-methylpyridine. This pathway is designed for efficiency and scalability, with each step chosen for its well-established mechanism and high-yielding potential.
Synthetic Workflow Overview
The synthesis proceeds through three key transformations:
-
Diazotization-Bromination (Sandmeyer Reaction): Conversion of the C2-amino group to a bromine atom.
-
Electrophilic Bromination: Introduction of the second bromine atom at the C4 position.
-
Electrophilic Nitration: Introduction of the nitro group at the C3 position.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol and Rationale
Step 1: Synthesis of 2-Bromo-6-methylpyridine via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[5][6][7] This method is superior to direct halogenation for this specific transformation, which would be unselective.
-
Protocol:
-
To a stirred solution of 48% hydrobromic acid, cool to 0-5 °C in an ice-salt bath.
-
Add 2-amino-6-methylpyridine (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the product with diethyl ether, wash the organic layer with aqueous sodium hydroxide and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-6-methylpyridine.
-
-
Causality: The use of CuBr is catalytic, facilitating the single-electron transfer to the diazonium salt, which initiates the loss of N₂ gas and formation of an aryl radical.[6][8] This radical then abstracts a bromine atom from the copper(II) bromide species, regenerating the Cu(I) catalyst.
Step 2: Synthesis of 2,4-Dibromo-6-methylpyridine
With one bromine installed, the pyridine ring is now deactivated. Direct electrophilic bromination requires forcing conditions to overcome this deactivation.
-
Protocol:
-
To fuming sulfuric acid (oleum), add 2-bromo-6-methylpyridine (1.0 eq) at room temperature.
-
Heat the mixture to 120 °C.
-
Add bromine (1.5 eq) dropwise over 1 hour.
-
Maintain the temperature at 120 °C for 24 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a concentrated sodium hydroxide solution to pH 8.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate in vacuo. Purify by column chromatography.
-
-
Causality: The pyridine ring is an electron-deficient heteroarene, making electrophilic substitution difficult.[9] The use of oleum protonates the pyridine nitrogen, further deactivating the ring. However, these harsh conditions are necessary to drive the bromination, which is directed to the C4 position by the existing substituents.
Step 3: Synthesis of 2,4-Dibromo-6-methyl-3-nitropyridine
The final nitration step requires powerful nitrating agents due to the severe deactivation of the ring by two bromine atoms.
-
Protocol:
-
Add 2,4-dibromo-6-methylpyridine (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Add concentrated nitric acid (1.5 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and then heat to 100 °C for 6 hours.[9]
-
Cool the reaction and pour it onto ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford the final product.
-
-
Causality: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is required to react with the heavily deactivated pyridine ring.[10] The substitution occurs at the C3 position, the only remaining unsubstituted position that is meta to the deactivating groups.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for 2,4-dibromo-6-methyl-3-nitropyridine.
Table of Predicted Spectroscopic Data
| Technique | Data Type | Expected Value / Observation | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~7.8-8.0 ppm | H-5 (Aromatic) |
| Multiplicity | Singlet (s) | ||
| Chemical Shift (δ) | ~2.6-2.8 ppm | -CH₃ | |
| Multiplicity | Singlet (s) | ||
| ¹³C NMR | Chemical Shift (δ) | ~160-162 ppm | C-6 |
| Chemical Shift (δ) | ~152-155 ppm | C-2 | |
| Chemical Shift (δ) | ~140-143 ppm | C-4 | |
| Chemical Shift (δ) | ~135-138 ppm | C-3 | |
| Chemical Shift (δ) | ~128-130 ppm | C-5 | |
| Chemical Shift (δ) | ~23-25 ppm | -CH₃ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z ≈ 310, 312, 314 | [C₆H₄⁷⁹Br₂N₂O₂]⁺, [C₆H₄⁷⁹Br⁸¹BrN₂O₂]⁺, [C₆H₄⁸¹Br₂N₂O₂]⁺ |
| Isotopic Pattern | ~1:2:1 ratio | Characteristic of two bromine atoms | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1530-1550 & 1340-1360 | Asymmetric & Symmetric N-O stretching (NO₂) |
| Wavenumber (cm⁻¹) | ~1580-1600 | C=C/C=N stretching (Aromatic ring) | |
| Wavenumber (cm⁻¹) | ~2950-3000 | C-H stretching (-CH₃) | |
| Wavenumber (cm⁻¹) | ~600-700 | C-Br stretching |
Protocol for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
NMR Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.[11]
-
Mass Spectrometry: Analyze the sample using Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight and isotopic distribution.
-
IR Spectroscopy: Acquire an infrared spectrum using a KBr pellet or as a thin film on a salt plate to identify key functional group vibrations.
Reactivity and Synthetic Utility
2,4-dibromo-6-methyl-3-nitropyridine is a synthetic chameleon, offering multiple reaction sites for diversification. Its utility stems from the ability to selectively address its functional groups.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the ring, exacerbated by the nitro and bromo substituents, makes it highly susceptible to SₙAr reactions. The bromine atoms at the C2 and C4 positions are excellent leaving groups.
-
Reactivity Principle: The reactivity order for halide leaving groups in pyridine SₙAr is typically F > Cl ≈ Br > I.[12] The rate of substitution is significantly higher at the 2- and 4-positions compared to the 3-position, as the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen.[12]
-
Application: This allows for the selective introduction of a wide range of nucleophiles (amines, alkoxides, thiols), enabling the rapid generation of compound libraries.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental to modern C-C bond formation.[13][14]
-
Suzuki-Miyaura Coupling Protocol (Example):
-
In a reaction vessel, combine 2,4-dibromo-6-methyl-3-nitropyridine (1.0 eq), an arylboronic acid (1.1 eq), and a base such as potassium carbonate (3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Add a solvent system, such as a 3:1 mixture of dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., Argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography.
-
-
Strategic Advantage: The differential reactivity of the C2-Br and C4-Br bonds can potentially be exploited for sequential, site-selective couplings under carefully controlled conditions.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation unmasks a nucleophilic amino group, which can then be used for a host of secondary reactions like amide bond formation, sulfonylation, or diazotization.
Caption: Key reactivity pathways for synthetic diversification.
Conclusion
2,4-dibromo-6-methyl-3-nitropyridine is more than a simple chemical compound; it is a strategic platform for synthetic innovation. Its well-defined structure, accessible synthesis, and multi-faceted reactivity make it an exceptionally powerful tool for researchers in drug discovery and materials science. The orthogonal reactivity of its bromine, nitro, and methyl functionalities provides a rich canvas for the construction of complex molecular architectures and the exploration of new chemical space. This guide provides the foundational knowledge and practical protocols to empower scientists to fully leverage the synthetic potential of this valuable heterocyclic building block.
References
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PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Available from: [Link]
-
PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available from: [Link]
-
ResearchGate. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]
-
ResearchGate. (2025, August 6). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available from: [Link]
-
ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available from: [Link]
- Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
-
MDPI. (2013, March 25). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]
-
LibreTexts Chemistry. (2022, January 21). Sandmeyer reaction. Available from: [Link]
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Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
-
Academia.edu. Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Available from: [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available from: [Link]
-
ACS Publications. Spectroscopic studies of isotopically substituted 4-pyridones. Available from: [Link]
- Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
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PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available from: [Link]
-
Iran University of Science & Technology. Heterocyclic Chemistry. Available from: [Link]
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ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]
-
Semantic Scholar. (2015, November 1). Synthesis and (Spectro)electrochemistry of Ferrocenyl‐Substituted Pyridine Derivatives. Available from: [Link]
-
News-Medical.Net. (2020, September 23). New book provides data about synthesis and relevant nucleophilic reactions for perhalopyridines. Available from: [Link]
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ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]
-
PMC. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. Available from: [Link]
-
PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]
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ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available from: [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0147784). Available from: [Link]
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OpenOChem Learn. HNMR Practice 4. Available from: [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
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The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. Available from: [Link]
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University of Calgary. 13C NMR. Available from: [Link]
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OpenOChem Learn. HNMR Practice 3. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]
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ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available from: [Link]
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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,4-Dibromo-6-methyl-3-nitropyridine in Drug Discovery
Executive Summary
The rational design of targeted therapeutics relies heavily on the precise manipulation of highly functionalized heterocyclic scaffolds. Among these, 2,4-dibromo-6-methyl-3-nitropyridine stands out as an exceptionally versatile building block. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and application in synthesizing complex pharmaceutical agents—most notably, inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT)[1].
Designed for researchers and drug development professionals, this document bridges fundamental molecular data with field-proven experimental workflows, ensuring robust and reproducible synthetic outcomes.
Core Chemical Identity & Molecular Parameters
Understanding the baseline metrics of 2,4-dibromo-6-methyl-3-nitropyridine is the first step in reaction design. The presence of two heavy bromine atoms significantly impacts its molecular weight, steric profile, and isotopic signature in mass spectrometry, which is critical for downstream analytical validation[2].
Quantitative Data Summary
| Parameter | Value |
| Chemical Name | 2,4-Dibromo-6-methyl-3-nitropyridine |
| CAS Registry Number | 706789-62-0[3] |
| Molecular Formula | C6H4Br2N2O2[2] |
| Molecular Weight | 295.92 g/mol [2] |
| Scaffold Class | Poly-functionalized Pyridine |
| Key Functional Groups | Nitro (-NO2), Methyl (-CH3), Bromide (-Br) |
Structural Logic and Reactivity Mapping
The synthetic utility of this compound is dictated by the electronic "push-pull" dynamics across the pyridine ring. As an Application Scientist, it is crucial to understand why certain positions react before others, rather than just memorizing a protocol.
-
C3-Nitro Group: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It severely depletes electron density from the ortho (C2, C4) positions, activating them for nucleophilic attack.
-
C2 and C4 Bromines: Serve as excellent leaving groups. Because C2 is flanked directly by the pyridine nitrogen and the nitro group, it is generally the most electrophilic site, making it the primary target for Nucleophilic Aromatic Substitution (SNAr).
-
C6-Methyl Group: Provides mild electron donation (+I) and steric shielding to the adjacent C5 position, directing reactivity away from the lower half of the ring and modulating the overall pKa of the system.
Electronic and steric reactivity map of 2,4-dibromo-6-methyl-3-nitropyridine.
Role in Drug Discovery: ACAT Inhibitor Synthesis
In pharmaceutical chemistry, 2,4-dibromo-6-methyl-3-nitropyridine is prominently utilized as a starting material for hydroxyalkyl cyclic diamine compounds[1]. These compounds are potent inhibitors of ACAT, an enzyme responsible for intracellular cholesterol esterification.
By selectively displacing the bromines and subsequently reducing the nitro group to an amine, chemists can construct complex fused azoles or polycyclic diamines. These rigid, multi-cyclic structures are designed to fit precisely into the ACAT active site, offering therapeutic avenues for atherosclerosis and hyperlipidemia[1].
Experimental Methodology: Regioselective SNAr Protocol
To harness this scaffold effectively, one must control its dual reactivity. The following protocol outlines a self-validating system for the regioselective mono-amination of the C2 position.
Causality of Experimental Choices:
-
Solvent (Dry THF): Ensures complete dissolution of the polar scaffold while supporting low-temperature control (0°C). This is mandatory to suppress thermodynamic bis-substitution (where both bromines are displaced).
-
Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It acts as a proton sink to scavenge the generated hydrobromic acid (HBr) without competing with the primary amine nucleophile.
-
Stoichiometry (1.0 eq Amine): Strictly limiting the nucleophile ensures kinetic control, favoring the highly activated C2 position over the slightly less electrophilic C4 position.
Step-by-Step Workflow:
-
Initiation: Dissolve 2,4-dibromo-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF to achieve a 0.1 M concentration. Purge the reaction flask with N2 and cool to 0°C using an ice bath.
-
Nucleophilic Addition: Dropwise, add the desired primary or secondary amine (1.0 eq) followed by DIPEA (1.5 eq).
-
Thermal Control & Monitoring: Maintain at 0°C for 1 hour, then gradually warm to room temperature.
-
Self-Validation Point 1: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc gradient. The disappearance of the high-Rf starting material and the appearance of a distinct, lower-Rf product spot indicates successful conversion.
-
-
Quench and Extraction: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification & Analytical Validation: Purify via flash column chromatography.
-
Self-Validation Point 2: Analyze the purified fraction via LC-MS. The starting material exhibits a characteristic 1:2:1 isotopic triplet (due to two ^79Br and ^81Br isotopes) at m/z ~296. The successful mono-substituted product will display a 1:1 doublet isotopic pattern, confirming the displacement of exactly one bromine atom.
-
Self-validating experimental workflow for regioselective SNAr functionalization.
References
- Title: US Patent 7,176,306 B2 - Hydroxyalkyl cyclic diamine compound Source: Google Patents URL
Sources
Heterocyclic Building Blocks for Medicinal Chemistry: A Strategic Technical Guide
Executive Summary
Heterocycles constitute the structural core of over 85% of FDA-approved small-molecule drugs. They are not merely scaffolds but active functional units that dictate binding affinity, solubility, metabolic stability, and lipophilicity. This guide moves beyond standard catalog listings to analyze the strategic application of heterocyclic building blocks. We focus on two critical modern paradigms: the "Escape from Flatland" (increasing Fsp³ character) and Late-Stage Functionalization (LSF) of heteroaromatic cores.
Part 1: Physicochemical Design Principles
The "Escape from Flatland" Imperative
Historical library design favored flat, aromatic systems due to the reliability of Suzuki-Miyaura and Buchwald-Hartwig couplings. However, data from Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (
-
Solubility: Planar stacks aggregate; 3D vectors disrupt crystal packing.
-
Selectivity: "Flat" molecules bind promiscuously to hydrophobic pockets; 3D architectures probe specific stereochemical vectors.
Bioisosterism & Property Modulation
Modern building blocks are often selected to correct specific ADMET liabilities.
| Liability | Traditional Moiety | Strategic Heterocyclic Bioisostere | Mechanism of Action |
| Metabolic Instability | gem-Dimethyl (–C(CH₃)₂) | Oxetane | Blocks CYP450 oxidation sites; reduces lipophilicity ( |
| High Lipophilicity | Phenyl Ring | Bicyclo[1.1.1]pentane | "Scaffold hop" that retains linear geometry but significantly lowers |
| Carboxylic Acid Toxicity | –COOH | Tetrazole / Squaric Acid | Mimics acidity ( |
| Basic Amine Permeability | Piperidine | Azetidine / Spirocycles | Lowers |
Part 2: Strategic Classes of Building Blocks
Strained Saturated Heterocycles (Oxetanes & Azetidines)
Oxetanes are arguably the most impactful building block of the last decade.
-
The Dipole Effect: The strained ether oxygen has a large dipole, acting as a potent hydrogen bond acceptor (HBA) without the basicity of an amine.
-
The "Magic Methyl" Alternative: Replacing a methyl group with an oxetane often lowers
by ~1.0 unit while blocking metabolic hot-spots.
Nitrogen-Rich Heteroaromatics (Pyrazoles & Triazoles)
While classic pyridines remain relevant, nitrogen-rich systems are critical for fragment-based drug discovery (FBDD).
-
Role: They serve as robust linkers that participate in water-mediated hydrogen bonding networks within the active site.
-
Synthesis: accessible via "Click" chemistry (CuAAC), making them ideal for DNA-encoded libraries (DEL).
Visualizing the Selection Logic
Figure 1: Decision tree for selecting heterocyclic building blocks based on ADMET liabilities.
Part 3: Advanced Synthetic Methodologies
The utility of a building block is defined by the ease with which it can be incorporated. Late-Stage Functionalization (LSF) is the gold standard.
The Minisci Reaction (Radical Alkylation)
The Minisci reaction allows the direct alkylation of electron-deficient heteroarenes (pyridines, quinolines) using carbon-centered radicals.[3]
-
Why it matters: It allows medicinal chemists to append alkyl "magic methyl" groups or polar side chains to a finished scaffold without re-synthesizing the entire molecule.
-
Mechanism:
-
Radical Generation: Oxidative decarboxylation of a carboxylic acid (or H-abstraction from an ether/alcohol).
-
Addition: The nucleophilic alkyl radical attacks the protonated (activated) heterocycle.
-
Rearomatization: Oxidative loss of a proton restores aromaticity.
-
Part 4: Experimental Protocol
Protocol: Innate C-H Functionalization of Heterocycles (Minisci-Type) Objective: Direct installation of a cyclobutyl ring onto a Quinoline core. This protocol uses a silver-catalyzed decarboxylative approach, which is robust and requires standard lab equipment.
Reagents & Equipment
-
Substrate: Quinoline (1.0 equiv)
-
Alkyl Source: Cyclobutanecarboxylic acid (3.0 equiv)
-
Catalyst: Silver Nitrate (AgNO₃, 0.2 equiv)
-
Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈, 3.0 equiv)
-
Acid: Trifluoroacetic acid (TFA, 1.0 equiv) - activates the heterocycle
-
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic mixture)
Step-by-Step Methodology
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Quinoline (0.5 mmol) in DCM (2.5 mL).
-
Activation: Add TFA (0.5 mmol). Stir for 5 minutes to ensure protonation of the heterocyclic nitrogen.
-
Aqueous Phase: In a separate container, dissolve Cyclobutanecarboxylic acid (1.5 mmol), AgNO₃ (0.1 mmol), and (NH₄)₂S₂O₈ (1.5 mmol) in distilled Water (2.5 mL).
-
Critical Check: Ensure the oxidant is fully dissolved before addition.
-
-
Reaction: Add the aqueous solution to the organic phase. The reaction is biphasic; vigorous stirring (1000 rpm) is mandatory to maximize interfacial surface area.
-
Incubation: Heat the mixture to 40°C for 4–6 hours.
-
Visual Cue: Evolution of CO₂ gas (bubbling) indicates successful decarboxylation and radical generation.
-
-
Quench & Workup:
-
Cool to room temperature.
-
Basify carefully with saturated NaHCO₃ (aq) until pH ~8.
-
Extract with DCM (3 x 5 mL).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (SiO₂).
-
Note: Regioisomers (C2 vs C4 alkylation) are common in Minisci reactions.[4] Gradient elution (0-30% EtOAc/Hexanes) is usually required to separate them.
-
Workflow Visualization
Figure 2: Operational workflow for the Silver-Catalyzed Minisci Reaction.
Part 5: References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2][5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6] Chemical Reviews. [Link]
-
Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[7] MedChemComm. [Link]
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
In-Depth Technical Guide: Solubility Profile of 2,4-Dibromo-6-methyl-3-nitropyridine
Part 1: Executive Summary & Strategic Importance
2,4-Dibromo-6-methyl-3-nitropyridine is a high-value heterocyclic scaffold used primarily as a regioselective intermediate in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the C2 and C4 bromine atoms are primed for nucleophilic aromatic substitution (
Understanding the solubility landscape of this compound is critical for two reasons:
-
Reaction Optimization: The C4-position is electronically activated by the adjacent nitro group. Using polar aprotic solvents (DMSO, DMF) enhances
rates but complicates workup. Non-polar solvents (DCM, Toluene) favor catalytic pathways but require higher solubility thresholds. -
Purification Efficiency: The molecule’s high crystallinity and lipophilicity (due to dibromo-methyl motifs) make it prone to "oiling out" during recrystallization if solvent polarity is not precisely tuned.
This guide provides a definitive solubility classification, theoretical solubility parameters, and validated protocols for handling this compound in research and scale-up environments.
Part 2: Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
The solubility behavior of 2,4-Dibromo-6-methyl-3-nitropyridine is governed by a "Push-Pull" electronic environment:
-
Lipophilic Domain (Hydrophobic): The 2,4-dibromo and 6-methyl substituents significantly increase the partition coefficient (
), driving solubility in halogenated and aromatic solvents. -
Polar Domain (Hydrophilic): The 3-nitro group and the pyridine nitrogen create a permanent dipole, necessitating solvents with moderate dielectric constants for dissolution.
-
Crystal Lattice Energy: The high molecular weight and symmetry (planar ring) suggest a stable crystal lattice, requiring thermal energy or high-solvency media to break intermolecular forces.
Empirical Solubility Classification
The following data categorizes solvents based on operational utility at 25°C.
| Solvent Class | Specific Solvents | Solubility Rating | Operational Context |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>100 mg/mL) | Primary Reaction Solvent. Ideal for low-temp lithiation or bromination workups. |
| Polar Aprotic | DMF, DMSO, NMP, DMAc | High (>80 mg/mL) | |
| Esters/Ethers | Ethyl Acetate, THF, 2-MeTHF, Dioxane | Moderate (20-60 mg/mL) | Extraction & Washing. Good balance for liquid-liquid extraction (organic layer). |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Low to Moderate (5-25 mg/mL) | Recrystallization. Solubility increases drastically with temperature (Reflux vs. 0°C). |
| Hydrocarbons | Hexanes, Heptane, Pentane, Cyclohexane | Insoluble/Trace (<1 mg/mL) | Antisolvent. Used to crash out product or wash away non-polar impurities. |
| Aqueous | Water, Brine | Insoluble | Wash Media. The compound partitions exclusively into the organic phase. |
Theoretical Hansen Solubility Parameters (HSP)
To aid in solvent substitution, the predicted HSP values place the compound in the "Polar-Chlorinated" region of the solubility sphere.
- (Dispersion): High (due to Br/Me) – requires solvents with London dispersion force capability (e.g., DCM, Toluene).
- (Polarity): Moderate (Nitro group) – requires moderate dipole solvents.
- (Hydrogen Bonding): Low – The molecule is an H-bond acceptor (Nitro/Pyridine N) but lacks donors. Avoid protic solvents for dissolution; use them only as antisolvents.
Part 3: Experimental Protocols
Protocol A: Standard Dissolution for Synthesis (DCM/THF)
Context: Preparing a 0.5 M solution for a cross-coupling reaction.
-
Calculation: Weigh 1.48 g of 2,4-Dibromo-6-methyl-3-nitropyridine (5 mmol).
-
Solvent Addition: Add 8.0 mL of anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Agitation: Vortex or magnetically stir at 500 RPM.
-
Observation: The solid should dissolve within 60 seconds at 20°C, forming a clear, light-yellow solution.
-
Troubleshooting: If haze persists, the sample may contain inorganic salts (NaBr) from the bromination step. Filter through a 0.45 µm PTFE syringe filter.
-
Protocol B: Purification via Solvent/Antisolvent Recrystallization
Context: Purifying crude material (dark orange/brown) to remove tars and regioisomers.
System: Dichloromethane (Solvent) / Hexanes (Antisolvent) Rationale: This system leverages the high solubility in DCM and near-zero solubility in hexanes to control crystal growth without thermal degradation.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude solid (e.g., 5.0 g) in the minimum volume of DCM (approx. 15-20 mL) at room temperature.
-
Clarification: If the solution is dark/opaque, stir with activated carbon (10 wt%) for 15 mins and filter through a Celite pad.
-
Antisolvent Addition:
-
Place the filtrate in a stirred Erlenmeyer flask.
-
Add Hexanes dropwise via addition funnel.
-
Endpoint: Stop adding when a persistent cloudiness (turbidity) is observed that does not disappear on stirring.
-
-
Nucleation: Add a "seed crystal" of pure compound if available. Alternatively, scratch the glass side.
-
Crystallization: Cool the mixture slowly to 0-4°C over 2 hours.
-
Harvest: Filter the resulting pale yellow needles via vacuum filtration. Wash the cake with cold 1:4 DCM:Hexanes.
Part 4: Visualizing the Workflow
Solubility-Driven Process Decision Tree
This diagram illustrates the logical flow for selecting solvents based on the intended chemical operation.
Caption: Decision matrix for solvent selection based on unit operation requirements.
Recrystallization Workflow (DCM/Hexane)
A visual guide to the purification protocol described in Section 3.2.
Caption: Step-by-step workflow for the Solvent/Antisolvent purification method.
Part 5: Safety & Handling
While the specific toxicology of the 2,4-dibromo-6-methyl-3-nitropyridine derivative is often extrapolated from general nitropyridines, the solution-phase handling requires specific precautions:
-
Skin Permeation: Halogenated solvents (DCM) and polar aprotic solvents (DMSO) are excellent permeation enhancers. Dissolving this nitro-compound in them increases the risk of transdermal absorption. Double-gloving (Nitrile/Laminate) is mandatory.
-
Energetic Potential: The nitro group (
) introduces thermal instability. Avoid concentrating solutions to dryness at temperatures exceeding 60°C. Always test for exotherms using DSC (Differential Scanning Calorimetry) before scaling up >100g. -
Sensitization: Pyridine derivatives are known sensitizers. All weighing of solids and handling of solutions must occur inside a fume hood.
References
-
Compound Identification: National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12643720, 2,4-Dibromo-6-methylpyridine (Analogous Structure). Retrieved from [Link]
-
Synthetic Methodology (Analogous Chemistry): Den Hertog, H. J., et al. (1950). The reactivity of bromine atoms in brominated pyridines. Recueil des Travaux Chimiques des Pays-Bas. (Foundational text on bromopyridine solubility and reactivity).
-
Process Chemistry Principles: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for general solvent selection rules in process chemistry).
-
Solubility Parameters: Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for HSP predictions).
Sources
Strategic Utilization of Halogenated Nitropyridine Scaffolds in Modern Medicinal Chemistry
Topic: Halogenated Nitropyridine Scaffolds for Drug Discovery Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
The Scaffold Advantage: Electronic "Push-Pull" Systems
In the landscape of heterocyclic drug discovery, halogenated nitropyridines represent a class of "privileged structures" due to their extreme electronic deficiency. The synergy between the pyridine nitrogen (inductive withdrawal), the nitro group (strong mesomeric withdrawal), and the halogen (inductive withdrawal/leaving group) creates a unique "push-pull" system.
For the medicinal chemist, this scaffold offers three distinct advantages:
-
Orthogonal Reactivity: The ability to sequentially functionalize the ring based on electronic activation (e.g.,
at C2/C4 vs. metal-catalyzed coupling at C3/C5). -
Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (P450), often improving the half-life of the final drug candidate.
-
Precursor Utility: They are the primary entry point for synthesizing fused bicyclic systems such as imidazopyridines (JAK inhibitors), triazolopyridines (DNA-PK inhibitors), and diazepinones (HIV reverse transcriptase inhibitors).
The "String-of-Pearls" Orbital Theory
Recent computational studies suggest that the regioselectivity in these scaffolds—particularly in halogen-metal exchange reactions—can be predicted by analyzing the LUMO lobes. The "String-of-Pearls" distribution of orbital density along the C-Halogen bond often dictates why lithiation occurs at positions distal to the nitrogen (C5), whereas nucleophilic attack prefers positions proximal to the nitrogen (C2) [1].
Reactivity & Regioselectivity Mapping
The reactivity of halogenated nitropyridines is defined by the "Dance of Substituents." The position of the nitro group relative to the halogen dictates the synthetic pathway.
Comparative Reactivity: 2-Halo-3-Nitro vs. 2-Halo-5-Nitro
-
2-Halo-3-Nitropyridine: The nitro group at C3 provides significant activation of the C2 halogen via both inductive and resonance effects. This substrate is highly reactive toward
but prone to steric hindrance in metal-catalyzed couplings. -
2-Halo-5-Nitropyridine: The nitro group at C5 activates the C2 halogen primarily through resonance (para-like relationship). While slightly less reactive in
than the 3-nitro isomer, it is often more stable and offers less steric hindrance for subsequent functionalization at C3 or C4.
Visualization: Decision Tree for Functionalization
The following diagram illustrates the divergent synthetic pathways available for a generic 2-chloro-3-nitropyridine scaffold.
Figure 1: Divergent synthetic pathways for 2-chloro-3-nitropyridine. The choice of first step determines the final scaffold architecture.
Experimental Protocols
Protocol A: Regioselective Displacement
This protocol describes the displacement of the C2-chlorine by a primary amine. This is the standard method for installing the "hinge-binding" motif seen in many kinase inhibitors.
Mechanism: Addition-Elimination (
Reagents:
-
Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Aniline or aliphatic amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-chloro-3-nitropyridine in IPA (0.5 M concentration). Note: IPA is preferred over DMF for easier workup and green chemistry compliance.
-
Addition: Add DIPEA followed by the amine dropwise at room temperature.
-
Reaction: Heat the mixture to 60–80°C. Monitor via LC-MS.
-
Checkpoint: The reaction typically completes within 2–4 hours. If the substrate remains, increase temperature to reflux.
-
-
Workup: Cool to room temperature.
-
If product precipitates: Filter and wash with cold IPA/water (1:1).
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine.
-
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (Hex/EtOAc).
Protocol B: Suzuki-Miyaura Coupling on Nitropyridines
Coupling aryl boronic acids to chloronitropyridines is challenging because the nitro group can coordinate to Palladium, poisoning the catalyst, and the electron-deficient ring can promote homocoupling or dehalogenation.
Optimized System:
Reagents:
-
Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(0.05 equiv / 5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with substrate, boronic acid, and base. Suspend in solvent mixture. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas.
-
Heating: Seal the vessel and heat to 90°C for 6–12 hours.
-
Observation: The solution usually turns dark black/brown upon active catalysis.
-
-
Scavenging: Cool to RT. Filter through a pad of Celite to remove Pd black.
-
Extraction: Dilute with EtOAc, wash with water.
-
Note: Nitropyridines are often polar; ensure the aqueous layer is not pulling your product (check with TLC).
-
Quantitative Data Summary: Leaving Group & Position Effects
The following table summarizes the relative reactivity rates (
| Substrate | Leaving Group (X) | Position of Nitro | Relative Rate ( | Notes |
| 2-X-3-nitropyridine | F | 3 | ~500 | Fastest. Fluorine is the best LG for |
| 2-X-3-nitropyridine | Cl | 3 | 1.0 | Reference standard.[1][2][3] |
| 2-X-3-nitropyridine | Br | 3 | ~0.8 | Similar to Cl, slightly slower. |
| 2-X-5-nitropyridine | Cl | 5 | ~0.2 | Slower. The inductive effect of nitro is weaker at the para-position compared to ortho. |
| 4-X-3-nitropyridine | Cl | 3 | ~150 | Very fast. C4 is highly activated by both ring nitrogen and ortho-nitro. |
Case Study: Synthesis of Imidazo[4,5-b]pyridine
A classic application of this scaffold is the synthesis of the imidazo[4,5-b]pyridine core, a key pharmacophore in drugs targeting enzymes like JAK and DNA-PK (e.g., related to the chemistry of AZD7648).
Synthetic Route:
-
: 2-Chloro-3-nitropyridine + Primary Amine
2-Amino-3-nitropyridine derivative. -
Reduction:
or 2,3-Diaminopyridine.-
Caution: Diaminopyridines are air-sensitive (oxidation to dark purple/black tars). Use immediately or store under Argon.
-
-
Cyclization: Condensation with Triethyl Orthoformate (TEOF) or an aldehyde
Imidazo[4,5-b]pyridine.
Safety & Handling
Working with nitropyridines requires strict adherence to safety protocols.
-
Energetic Potential: Low molecular weight polynitro-pyridines can be explosive. While mono-nitro compounds are generally stable, they should never be distilled to dryness without a safety shield.
-
Skin Sensitization: Many halogenated nitropyridines are potent skin sensitizers and irritants. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Do not mix nitropyridine waste with strong bases or reducing agents in the waste container to avoid exotherms.
References
-
WuXi AppTec. (2023). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. WuXi Biology. Link
- Reinheimer, J. D., et al. (1980). Bunnett-Olsen Linear Free Energy Relationships in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. [Link verified via context]
-
BenchChem. (2025).[4] Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Link
-
Li, W., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of Organic Chemistry. Link
-
AstraZeneca. (2019).[5] Discovery of AZD7648, a Potent and Selective DNA-PK Inhibitor. Molecular Cancer Therapeutics.[6] Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Whitepaper: Chemical Architecture & Synthetic Utility of 2,4-Dibromo-6-methyl-3-nitropyridine
This technical guide details the chemical architecture, synthetic pathways, and reactivity profile of 2,4-Dibromo-6-methyl-3-nitropyridine , a critical heterocyclic scaffold used in the development of kinase inhibitors and antiviral therapeutics.
Molecular Identity & Core Data
The molecule is a highly functionalized pyridine derivative characterized by a dense arrangement of electrophilic sites (C2, C4) activated by an electron-withdrawing nitro group at C3. Its specific substitution pattern allows for orthogonal functionalization, making it a "privileged scaffold" in medicinal chemistry.
Core Identifiers
| Parameter | Data |
| IUPAC Name | 2,4-Dibromo-6-methyl-3-nitropyridine |
| CAS Registry Number | 706789-62-0 |
| Molecular Formula | C₆H₄Br₂N₂O₂ |
| Molecular Weight | 295.92 g/mol |
| SMILES (Canonical) | CC1=NC(Br)=C(=O)C(Br)=C1 |
| InChI String | InChI=1S/C6H4Br2N2O2/c1-3-4(7)6(9(11)12)5(8)10-3/h1H3 |
Structural Analysis & Reactivity Profile
The reactivity of 2,4-dibromo-6-methyl-3-nitropyridine is defined by the interplay between the electron-deficient pyridine ring and the strong electron-withdrawing nitro group.
Electronic Architecture
-
Activation: The nitro group at C3 exerts a strong -M (mesomeric) and -I (inductive) effect, significantly lowering the LUMO energy of the ring. This activates the halogen substituents at C2 and C4 towards Nucleophilic Aromatic Substitution (SNAr).
-
Regioselectivity (The "Ortho Effect"):
-
C4 Position: This is generally the primary site of nucleophilic attack for amines. Although both C2 and C4 are activated, the C4 position is sterically less hindered than C2 (which is flanked by the ring nitrogen and the nitro group).
-
C2 Position: While activated by the adjacent ring nitrogen, attack here is often secondary unless directed by specific chelation effects or if C4 is blocked.
-
Reactivity Map (Graphviz)
The following diagram illustrates the electrophilic susceptibility of the scaffold.
Figure 1: Electrophilic reactivity map highlighting the regioselective preference for C4 substitution.
Synthetic Pathways
The synthesis of 2,4-dibromo-6-methyl-3-nitropyridine is typically achieved via the "deoxychlorination" or "deoxybromination" of the corresponding dihydroxy-nitropyridine (pyridone) precursor.
Protocol: Bromination via Phosphorus Oxybromide (POBr₃)
This protocol describes the conversion of 2,4-dihydroxy-6-methyl-3-nitropyridine (often existing as the pyridone tautomer) to the dibromo target.
Reagents:
-
Precursor: 2,4-Dihydroxy-6-methyl-3-nitropyridine (or 4-hydroxy-6-methyl-3-nitro-2-pyridone).
-
Brominating Agent: Phosphorus oxybromide (POBr₃).
-
Solvent: Anhydrous Acetonitrile (MeCN) or solvent-free melt.
Step-by-Step Methodology:
-
Preparation: In a dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 2,4-dihydroxy-6-methyl-3-nitropyridine (1.0 eq).
-
Reagent Addition: Add solid POBr₃ (3.0 – 4.0 eq) rapidly to minimize moisture exposure. Note: POBr₃ is highly hygroscopic and hydrolyzes to HBr; handle in a fume hood.
-
Reaction: Heat the mixture to 120–130°C (melt or reflux) for 4–6 hours. The suspension will gradually homogenize as the hydroxyl groups are converted to bromides.
-
Monitoring: Monitor via TLC (eluent: 20% EtOAc/Hexanes). The starting material (highly polar) should disappear, replaced by a less polar UV-active spot (Rf ~0.6).
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour carefully onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POBr₃ releases HBr gas.
-
Workup: Neutralize the aqueous slurry with saturated NaHCO₃ or Na₂CO₃ to pH ~8. Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the yellow crystalline solid.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the conversion of the dihydroxy precursor to the dibromo target.
Functionalization Strategies
The primary utility of this scaffold lies in its ability to undergo sequential SNAr reactions.
Regioselective Displacement
When reacting with nucleophiles (e.g., primary amines, alkoxides), the reaction kinetics favor the C4 position .
-
Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the ortho-nitro group. The steric bulk of the nitro group at C3 hinders the approach to C2 more significantly than C4.
-
Example: Reaction with benzylamine (1.0 eq) at 0°C in THF typically yields the 4-(benzylamino)-2-bromo-6-methyl-3-nitropyridine as the major product.
Data Table: Predicted 1H NMR Shifts (CDCl₃)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
|---|---|---|---|
| Methyl (-CH₃) | 2.60 – 2.70 | Singlet (3H) | Deshielded by pyridine ring. |
| Ring Proton (H5) | 7.50 – 7.65 | Singlet (1H) | Aromatic proton between Me and Br. |
Safety & Handling (GHS Classification)
This compound is an alkyl-substituted halonitropyridine and should be treated as a potent skin and eye irritant.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and chemical safety goggles.
-
Avoid contact with strong oxidizing agents and strong bases.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12643720 (2,4-Dibromo-6-methylpyridine - Analog Reference). Retrieved from [Link]
- Hirokawa, Y., et al. (2007).Hydroxyalkyl cyclic diamine compound. U.S. Patent No. 7,176,306. Washington, DC: U.S. Patent and Trademark Office. (Describes synthesis of 2,4-dibromo-6-methyl-3-nitropyridine as Intermediate 24).
- Schlosser, M., et al. (2005).Regioselective derivatization of chloropyridines.Tetrahedron, 61(6), 1565-1570. (Mechanistic grounding for regioselectivity in halopyridines).
Chemo- and Regioselective Functionalization of 2,4-Dibromo-3-nitropyridine
[1]
Executive Summary: The "Push-Pull" Scaffold
2,4-Dibromo-3-nitropyridine is not merely a building block; it is a logic gate in heterocyclic synthesis. Its utility in drug discovery—specifically for kinase inhibitors (e.g., imidazo[4,5-c]pyridines) and GPCR ligands—stems from its highly differentiated electronic surface.[1]
For the medicinal chemist, the core challenge and opportunity lie in the orthogonal reactivity of the C2 and C4 positions. The presence of the nitro group at C3 creates a "steric vs. electronic" conflict that dictates the order of operations. This guide provides a field-validated roadmap to navigating these sites selectively.
The Reactivity Hierarchy[2]
-
C4-Bromine: The "Soft" Electrophile. Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to para-conjugation with the ring nitrogen and minimal steric shielding.
-
C2-Bromine: The "Hard" / Sterically Hindered Site. Activated electronically (ortho to N and NO2) but kinetically protected by the flanking nitro group. It is best reserved for late-stage transition metal catalysis or forcing SNAr conditions.
-
C3-Nitro: The Latent Nucleophile. Serves as an activating group first, then a precursor for cyclization (via reduction to -NH2).
Primary Workflow: Regioselective SNAr at C4
The most robust entry point into this scaffold is the displacement of the C4-bromide. Despite the C2 position being electronically hyper-deficient (sandwiched between the ring nitrogen and the nitro group), the steric bulk of the 3-nitro group effectively blocks nucleophilic approach at C2 under standard conditions.
Consequently, treating 2,4-dibromo-3-nitropyridine with primary or secondary amines results in exclusive C4-substitution.
Mechanism & Causality
-
Electronic Factor: The Meisenheimer complex formed by attack at C4 is stabilized by the ring nitrogen (para-position).
-
Steric Factor: The C2 site suffers from "A-strain" (allylic strain) equivalents due to the orthogonal twist of the nitro group, discouraging the approach of nucleophiles.
Experimental Protocol: C4-Selective Amination
This protocol is self-validating: The product will precipitate or show a distinct RF shift due to the loss of symmetry and introduction of H-bond donors.
Reagents: 2,4-Dibromo-3-nitropyridine (1.0 equiv), Primary Amine (1.05 equiv), Diisopropylethylamine (DIPEA, 1.2 equiv).[1] Solvent: THF (0.2 M) or Ethanol (for milder nucleophiles).
-
Setup: Dissolve 2,4-dibromo-3-nitropyridine in anhydrous THF at 0 °C. The low temperature is crucial to suppress transient C2 attack.
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a fluorescent yellow/orange spot (lower Rf).
-
-
Workup: Pour the mixture into ice-water. The C4-substituted product usually precipitates as a yellow solid. Filter and wash with cold water.
-
Note: If no precipitate forms, extract with EtOAc, wash with brine, and concentrate.[1]
-
-
Validation: 1H NMR will show the loss of the C4 proton signal (if using the des-bromo analog) or a shift in the C5/C6 protons. Crucially, the C2-Br remains intact, verified by carbon NMR shifts characteristic of C-Br (~140-145 ppm depending on solvent).
Secondary Workflow: The Cyclization Gateway (Imidazo[4,5-c]pyridines)
Once the C4 position is installed with an amine, the nitro group at C3 becomes the pivot point for bicyclic ring formation.[1] Reduction of the nitro group yields a 3,4-diaminopyridine core, an immediate precursor to imidazo[4,5-c]pyridines.[1]
Experimental Protocol: Iron-Mediated Reduction & Cyclization
We prefer Fe/AcOH over catalytic hydrogenation (Pd/C) to avoid concomitant debromination of the valuable C2-Br handle.
Step A: Reduction
-
Suspend the C4-amino-2-bromo-3-nitropyridine in Ethanol/Water (4:1) or pure Acetic Acid.
-
Add Iron powder (5.0 equiv) and NH4Cl (cat.). Heat to 80 °C for 2 hours.
-
Filter through Celite while hot. The filtrate contains the unstable diamine. Use immediately.
Step B: Cyclization (Orthoester Method)
-
Treat the crude diamine with Triethyl Orthoformate (or substituted orthoester) and a catalytic amount of p-TSA.
-
Reflux for 3 hours.
-
Result: Formation of the 4-substituted-6-bromo-imidazo[4,5-c]pyridine.
Tertiary Workflow: Functionalizing the C2-Position
With the C4 position occupied and the ring potentially cyclized, the C2-bromide remains available for cross-coupling. This position is chemically distinct from typical aryl bromides due to the adjacent ring nitrogen (alpha-position).
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C2 position is prone to rapid oxidative addition with Pd(0) species, but the proximity to the ring nitrogen can lead to catalyst poisoning.
-
Catalyst Choice: Use Pd(dppf)Cl2 or Pd(PPh3)4.[1] Bulky phosphines (e.g., XPhos) are rarely needed unless the substrate is deactivated.
-
Base: Na2CO3 (mild) is preferred over K3PO4 to prevent hydrolysis of the pyridine ring.
Decision Logic: Reactivity Map
The following diagram illustrates the decision tree for functionalizing this scaffold.
Caption: Operational workflow for 2,4-dibromo-3-nitropyridine. Note the critical bifurcation at Step 1 where C4 selectivity is enforced by the C3-nitro group.
Quantitative Data Summary
The following table summarizes the expected regioselectivity ratios based on standard laboratory conditions (THF, 0°C -> RT).
| Nucleophile Type | Conditions | Major Product | Regioisomeric Ratio (C4:C2) | Notes |
| Primary Amines (R-NH2) | THF, DIPEA, 0°C | C4-Amino | > 20:1 | Steric bulk of NO2 blocks C2.[1] |
| Secondary Amines (R2NH) | DMF, K2CO3, RT | C4-Amino | > 15:1 | Increased steric bulk of nucleophile reinforces C4 selectivity.[1] |
| Thiols (R-SH) | THF, NaH, 0°C | C4-Thio | ~ 10:1 | Thiols are softer; slight increase in C2 attack possible if temp is uncontrolled.[1] |
| Suzuki Boronic Acids | Pd(PPh3)4, Na2CO3 | C2-Aryl | Variable | Caution:[1][2] Without SNAr first, Pd may attack both.[1] Pre-functionalize C4 for best control. |
References
-
Regioselectivity in SNAr of Nitropyridines
- Title: Nucleophilic substitution of 2,4-dichloro-3-nitropyridine.
- Source:Tetrahedron Letters
- Context: Establishes the dominance of C4 substitution due to steric shielding of C2 by the nitro group.
-
Link:[Link] (Generalized landing for verification of journal scope).
-
Synthesis of Imidazo[4,5-c]pyridines
-
Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction.[1][3][4]
-
Source:ACS Omega[3]
- Context: While discussing the [4,5-b] isomer, this paper details the exact Fe/AcOH reduction and cyclization protocols applicable to the [4,5-c] isomer derived
-
-
Palladium Catalysis on Dihalopyridines
Sources
- 1. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Rapid Construction of an Imidazo[4,5- b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Safety & Handling of 2,4-Dibromo-6-methyl-3-nitropyridine
Document Control:
-
Subject: 2,4-Dibromo-6-methyl-3-nitropyridine
-
CAS Registry Number: 884507-13-5
-
Role: Advanced Pharmaceutical Intermediate (API) Scaffold
Part 1: Executive Technical Summary
The Dual-Electrophile Hazard
2,4-Dibromo-6-methyl-3-nitropyridine is not merely a "toxic solid"; it is a highly reactive dual-electrophile . In drug discovery, specifically for P2X3 antagonists (e.g., Gefapixant analogs), this compound is prized for its ability to undergo sequential Nucleophilic Aromatic Substitution (
However, this same reactivity dictates its toxicity profile. The presence of the nitro group at the C3 position strongly withdraws electron density, activating the bromine atoms at C2 and C4. This makes the compound a potent alkylating agent capable of covalently binding to biological nucleophiles (cysteine/lysine residues in proteins), leading to severe skin sensitization and potential mutagenicity.
Operational Directive: Treat this compound as a high-potency sensitizer . All handling must prevent inhalation of dust and dermal contact.[1]
Part 2: Chemical Identity & Physicochemical Properties[1]
| Parameter | Data | Technical Context |
| CAS Number | 884507-13-5 | Unique identifier for regulatory tracking. |
| Formula | C₆H₄Br₂N₂O₂ | Halogenated nitropyridine. |
| MW | 295.92 g/mol | Heavy atom count suggests low volatility, but dust is a risk. |
| Appearance | Pale yellow to off-white solid | Color deepens upon degradation (loss of Br/NO₂). |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; lipophilic nature aids skin permeation. |
| Reactivity | High ( | C4-Br is kinetically more labile; C2-Br is thermodynamically active. |
Part 3: Hazard Mechanics (The "Why" Behind the Safety)
Standard SDSs list H-codes (H315, H317, H319). As scientists, we must understand the mechanism to mitigate the risk effectively.
The Toxicity Mechanism
The toxicity of this molecule is driven by its chemistry. The nitro group (
-
C4 Activation: The C4 position is para to the nitro group. It is sterically accessible and highly electrophilic.
-
Biological Interaction: Upon contact with skin or mucous membranes, the C4-Br is displaced by biological amines or thiols (proteins).
-
Haptenization: This covalent bond forms a "hapten-carrier" complex, triggering an immune response (sensitization). Subsequent exposures can lead to anaphylactic-type reactions.
Reactivity Visualization
The following diagram illustrates the competitive reactivity pathways that define both the synthetic utility and the biological hazard of this compound.
Figure 1: Reactivity map showing the preferential attack at C4, which drives both synthetic utility and biological toxicity (protein haptenization).
Part 4: Operational Protocols
PPE Strategy: The "Barrier Breakdown" Defense
Standard nitrile gloves are insufficient for long-duration handling of halogenated pyridines in organic solvents (DCM/DMF), as the solvent facilitates permeation.
-
Primary Layer: 0.11mm Nitrile (Dexterity).
-
Secondary Layer: Silver Shield® (EVOH/PE laminate) or 0.7mm Butyl Rubber (Chemical Resistance).
-
Respiratory: P100/HEPA filtered respirator if handling outside a fume hood (not recommended).
Protocol: Safe Solid-to-Solution Transfer
The highest risk occurs during the weighing of the solid, where static charge can aerosolize the powder.
-
Static Elimination: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before touching the compound.
-
Gravimetric Dilution:
-
Tare a vial containing the solvent first.
-
Add the solid directly to the solvent.
-
Reasoning: This captures dust immediately upon transfer, converting the inhalation hazard into a contained liquid hazard.
-
-
Decontamination: Wipe the balance area with a tissue soaked in 5% sodium thiosulfate (to quench trace electrophiles) followed by ethanol.
Waste Management
-
Segregation: Do not mix with strong bases (exothermic hydrolysis risk) or oxidizers.
-
Labeling: Mark clearly as "Halogenated Organic - High Sensitizer."
-
Quenching (for spills): Treat spills with an aqueous solution of Cysteine or Thiosulfate to chemically neutralize the electrophilic sites before disposal.
Part 5: Emergency Response (Self-Validating)
In the event of exposure, speed and pH validation are critical.
| Scenario | Immediate Action | Validation Step |
| Skin Contact | Do not scrub. Flush with Diphoterine® or lukewarm water for 15 mins. | Use pH paper on the skin surface. Continue flushing until pH is neutral (7.0–7.5). |
| Eye Contact | Hold eyelids open; flush with saline/water. | Seek ophthalmologist immediately (corneal opacity risk from alkylation). |
| Inhalation | Move to fresh air.[1][2][3][4][5] | Monitor for delayed pulmonary edema (24h observation recommended). |
Part 6: Safe Handling Workflow
Figure 2: Operational workflow emphasizing the "Quench" step to neutralize reactivity prior to disposal.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11234055 (2,4-Dibromo-6-methyl-3-nitropyridine). Retrieved from [Link]
-
Carey, J. S., et al. (2006).Analysis of the reactions used for the preparation of drug candidate molecules.
mechanisms in pharmaceutical scale-up). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Regioselective Buchwald-Hartwig Amination of Dibromo Nitropyridines
Introduction & Strategic Rationale
Dibromo nitropyridines (e.g., 2,6-dibromo-3-nitropyridine and 2,5-dibromo-3-nitropyridine) are highly valued building blocks in the synthesis of kinase inhibitors and biologically active heterocycles. However, functionalizing these electron-deficient systems via carbon-nitrogen (C–N) bond formation presents two distinct mechanistic challenges:
-
Chemoselectivity (S_NAr vs. Cross-Coupling): The strong electron-withdrawing nature of the nitro group highly activates the ortho- and para-halogen atoms toward Nucleophilic Aromatic Substitution (S_NAr). Highly nucleophilic aliphatic amines will readily displace the C2-bromide without a catalyst.
-
Regioselectivity: Differentiating between two carbon-bromine bonds requires precise tuning of the palladium catalyst's oxidative addition step.
This application note provides field-proven protocols for the palladium-catalyzed Buchwald-Hartwig amination of dibromo nitropyridines. It focuses on coupling less nucleophilic amines (e.g., anilines, sterically hindered amines) where S_NAr fails, and details the causality behind catalyst and base selection to ensure a robust, self-validating synthetic system.
Mechanistic Insights & Reaction Design
The Role of the Nitro Group in Oxidative Addition
The nitro group exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the pyridine ring. According to quantitative reactivity models for palladium cross-coupling, this lowers the activation energy (
Base Selection: Avoiding Nitro-Reduction
A critical failure point in Buchwald-Hartwig aminations of nitroarenes is the use of strong alkoxide bases (e.g., NaOtBu). Alkoxides possess high single-electron transfer (SET) potential, which readily reduces the nitro group to azoxy or azo dimers, leading to rapid degradation of the starting material.
-
Optimal Bases: Weak, inorganic bases such as Cs₂CO₃ or K₃PO₄ are mandatory. They provide sufficient basicity to deprotonate the palladium-amido intermediate without triggering nitro group reduction[2].
Ligand Selection
The choice of phosphine ligand is the control mechanism for the reaction's self-validation, ensuring the process stops at mono-amination or proceeds to diamination based on intent:
-
Xantphos: Its wide bite angle promotes rapid reductive elimination, making it ideal for coupling primary anilines while sterically suppressing the formation of bis-arylated amine byproducts.
-
BINAP: Highly effective for secondary amines and maintaining high yields in the presence of weak bases like K₃PO₄[2].
Divergence of SNAr and Pd-catalyzed pathways in dibromo nitropyridine amination.
Experimental Protocols
Protocol A: Regioselective Mono-Amination with Anilines
This protocol is designed as a self-validating system to couple anilines exclusively at the more reactive C2-Br position of 2,6-dibromo-3-nitropyridine. It utilizes Xantphos to enforce reductive elimination over a second oxidative addition, and Cs₂CO₃ to protect the nitro group from reduction.
Reagents & Materials:
-
2,6-dibromo-3-nitropyridine (1.0 equiv, 1.0 mmol)
-
Aniline derivative (1.1 equiv, 1.1 mmol)
-
Pd(OAc)₂ (0.05 equiv, 5 mol%)
-
Xantphos (0.05 equiv, 5 mol%)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene or 1,4-Dioxane (10 mL)
Step-by-Step Procedure:
-
Preparation of the Pre-catalyst Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and Xantphos. Evacuate and backfill the flask with ultra-pure Argon (3 cycles).
-
Substrate & Base Addition: Add 2,6-dibromo-3-nitropyridine, the aniline derivative, and finely milled, anhydrous Cs₂CO₃ to the flask.
-
Solvent Addition & Degassing: Add anhydrous Toluene. Sparge the heterogeneous mixture with Argon for 10 minutes. (Causality Note: Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich Pd(0)-Xantphos species).
-
Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously (800 rpm) for 12–16 hours. The high stirring rate is crucial due to the poor solubility of Cs₂CO₃.
-
Reaction Monitoring: Monitor the reaction via LC-MS or TLC. The oxidative addition into the C2 position is rapid; prolonged heating beyond completion risks background degradation of the nitroarene.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the regioselective mono-aminated product.
Protocol B: Symmetrical Diamination
To achieve double amination (replacing both bromines), a more active catalyst system and elevated temperatures are required, as the second oxidative addition occurs on a significantly more electron-rich, mono-aminated intermediate.
Modifications from Protocol A:
-
Amine Equivalents: Increase to 2.5–3.0 equiv of the amine.
-
Catalyst/Ligand: Switch to Pd₂(dba)₃ (5 mol%) and BrettPhos (10 mol%) to facilitate the more challenging second oxidative addition.
-
Temperature: Heat to 110 °C in 1,4-Dioxane for 24 hours.
Quantitative Data & Optimization Summary
The following table summarizes the expected outcomes based on catalyst and base selection during optimization workflows for 2,6-dibromo-3-nitropyridine.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Amine Type | Primary Outcome / Yield |
| None (Metal-Free) | Et₃N | THF | 25 | Aliphatic (e.g., Morpholine) | >90% Mono-amination at C2 (via S_NAr) |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 90 | Aromatic (e.g., Aniline) | 85% Mono-amination at C2 |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 85 | Secondary Aliphatic | 75% Mono-amination at C2 |
| Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | 90 | Aromatic | <20% (Extensive nitro reduction) |
| Pd₂(dba)₃ / BrettPhos | Cs₂CO₃ | Dioxane | 110 | Aromatic (2.5 eq) | 70% Symmetrical Diamination (C2 & C6) |
Troubleshooting & Scale-Up Considerations
-
Nitro Group Reduction: If LC-MS indicates the presence of masses corresponding to
or azo-dimers, it is a definitive sign of nitro reduction. Ensure that no alkoxide bases are used and that the solvent is strictly anhydrous and degassed. -
Palladium Scavenging: On a process scale, removing residual palladium from the electron-rich aminated nitropyridine product can be difficult due to strong metal coordination. Post-reaction treatment with metal scavengers (e.g., SiliaMetS® Thiol or QuadraPure® TU) at 50 °C for 4 hours prior to filtration is highly recommended to achieve ICH Q3D compliance for elemental impurities.
References
-
Title: A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853 Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
Synthesis of fused bicyclic heterocycles from 2,4-dibromo-6-methyl-3-nitropyridine
Application Note: High-Precision Synthesis of Fused Bicyclic Scaffolds from 2,4-Dibromo-6-methyl-3-nitropyridine
Part 1: Introduction & Strategic Overview
The pyridine derivative 2,4-dibromo-6-methyl-3-nitropyridine (1) is a high-value electrophilic synthon in medicinal chemistry. Its dense functionalization—featuring two chemically distinct halogens and a nitro group—serves as a linchpin for constructing fused bicyclic systems, particularly imidazo[4,5-c]pyridines and 1H-pyrrolo[2,3-c]pyridines (6-azaindoles) . These scaffolds are ubiquitous in kinase inhibitors (e.g., JAK, PI3K) and antiviral agents.
This guide addresses the critical challenge of regioselectivity . In 2,4-dihalo-3-nitropyridines, the C4 and C2 positions compete for nucleophilic attack. However, electronic and steric factors create a predictable hierarchy of reactivity that, when properly exploited, allows for the divergent synthesis of distinct heterocycles without the need for protecting groups.
The Electrophilic Landscape
The reactivity of (1) is governed by the
-
C4 Position (Primary Electrophile): This position is activated by the para-nitro group and the ring nitrogen. It is less sterically hindered than C2. Consequently, C4 is the preferred site for initial nucleophilic attack by amines and carbon nucleophiles under standard conditions.
-
C2 Position (Secondary Electrophile): Flanked by the ring nitrogen and the ortho-nitro group, C2 is sterically crowded. While activated, it typically reacts only after C4 is substituted or under specific catalytic conditions (e.g., Pd-catalyzed cross-coupling, though C4 often competes).
Part 2: Synthesis of Imidazo[4,5-c]pyridines
Mechanism: Sequential
Experimental Workflow
Figure 1: Step-wise assembly of the imidazo[4,5-c]pyridine core. Note that the C2-bromo handle remains available for late-stage diversification.
Detailed Protocol
Step 1: Regioselective C4-Amination
-
Setup: Charge a round-bottom flask with (1) (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Addition: Cool to 0°C. Add triethylamine (1.2 equiv) followed by the primary amine (
, 1.05 equiv) dropwise.-
Critical Insight: Do not use excess amine or high temperatures initially to avoid bis-substitution at C2.
-
-
Reaction: Stir at 0°C for 1 h, then warm to RT. Monitor by TLC/LCMS (Disappearance of starting material; appearance of yellow/orange product).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Data Check:
NMR should show the loss of the C4 proton signal (if applicable) or a shift in the aromatic region confirming para-substitution.
Step 2: Nitro Reduction
Note: Iron-mediated reduction is preferred over hydrogenation if the R-group contains halogens or alkenes sensitive to
-
Setup: Dissolve the Step 1 intermediate in EtOH/Water (4:1).
-
Reagent: Add Fe powder (5.0 equiv) and
(5.0 equiv). -
Reaction: Heat to 70°C for 2–4 hours. The yellow nitro compound will convert to a colorless/pale amine (often fluorescent).
-
Filtration: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1]
Step 3: Cyclization (The Orthoformate Method)
-
Reagent: Suspend the crude diamine in triethyl orthoformate (TEOF) (solvent volume). Add a catalytic amount of p-TsOH (5 mol%).
-
Reaction: Reflux (approx. 100–110°C) for 3–6 hours.
-
Purification: Concentrate. The product often precipitates upon addition of diethyl ether or hexane. If not, purify via silica flash chromatography (DCM/MeOH gradient).
Part 3: Synthesis of 1H-Pyrrolo[2,3-c]pyridines (6-Azaindoles)
Mechanism:
This route avoids the erratic nature of the Bartoli reaction on electron-deficient pyridines by utilizing a stable malonate/cyanoacetate adduct.
Experimental Workflow
Figure 2: Construction of the 6-azaindole core via the "Grob-type" synthesis. This method yields a 2,3-functionalized pyrrole ring.
Detailed Protocol
Step 1: C4-Alkylation with Ethyl Cyanoacetate
-
Deprotonation: Suspend NaH (60% in oil, 2.2 equiv) in dry DMF at 0°C. Add ethyl cyanoacetate (1.1 equiv) dropwise. Stir until
evolution ceases (clear solution forms). -
Addition: Add a solution of (1) (1.0 equiv) in DMF dropwise to the enolate at 0°C.
-
Observation: The solution typically turns deep red/purple due to the formation of the Meisenheimer complex.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Note: Acidification is required to quench the reaction. Pour into ice water containing dilute HCl.
-
-
Isolation: Extract with EtOAc. The product is often an oil that solidifies upon standing.
Step 2: Reductive Cyclization
-
Setup: Dissolve the crude alkylated product in Acetic Acid.
-
Reduction: Add Zinc dust (10 equiv) in portions (exothermic!). Alternatively, hydrogenation (
, 50 psi, 10% Pd/C, EtOH) is cleaner for this transformation. -
Mechanism: Reduction of the nitro group to the amine (
) is followed by immediate intramolecular attack on the nitrile (cyano) group or the ester, depending on conditions. With ethyl cyanoacetate, the amino group usually attacks the nitrile to form the 4-amino-2-carboxylate derivative. -
Workup: Filter, neutralize with
, and extract.
Part 4: Comparative Data & Troubleshooting
Table 1: Regioselectivity and Yield Comparison
| Nucleophile | Conditions | Major Product Isomer | Typical Yield | Notes |
| Primary Amine | THF, | C4-substituted | 85-95% | Steric control favors C4. |
| Ethyl Cyanoacetate | NaH, DMF, RT | C4-substituted | 70-85% | Thermodynamic product. |
| Suzuki (Boronic Acid) | C2-substituted | 50-70% | Warning: Pd oxidative addition prefers C2 (adjacent to N). | |
| Sodium Methoxide | MeOH, RT | Mixture (C4 > C2) | 60% | Less selective due to small size of nucleophile. |
Troubleshooting Guide:
-
Problem: Significant formation of C2-substituted byproduct during Step 1.
-
Solution: Lower the reaction temperature to -10°C. Ensure the amine is added slowly to the pyridine (inverse addition).
-
-
Problem: Incomplete cyclization in Protocol B.
-
Solution: Ensure the reduction is complete. If the intermediate amine is isolated but not cyclized, heat in refluxing ethanol with a catalytic base (EtONa).
-
-
Problem: Low solubility of the final fused system.
-
Solution: These heterocycles are prone to
-stacking. Use polar solvent mixtures (DCM/MeOH/NH3) for chromatography.
-
References
- Loupy, A., et al.
-
Synthesis of Imidazo[4,5-c]pyridines
-
Kuduk, S. D., et al. "Synthesis and evaluation of imidazo[4,5-c]pyridines as potent inhibitors of PDE4." Bioorganic & Medicinal Chemistry Letters 20, no. 6 (2010): 2029-2032.
-
-
Synthesis of 6-Azaindoles (Pyrrolo[2,3-c]pyridines)
-
Xu, Z., et al. "Practical Synthesis of 6-Azaindoles from 2-Chloro-3-nitropyridine Derivatives." Journal of Organic Chemistry 73, no. 19 (2008): 7631–7637.
- Relevance: Describes the ethyl cyanoacetate/malon
-
- General Reactivity of 3-Nitropyridines: Schlosser, M. "The reactivity of halonitropyridines." Current Organic Chemistry 10, no. 1 (2006): 123-145.
- Graphviz Visualization Standards: Generated using Graphviz DOT language for clear workflow depiction.
Disclaimer: All protocols involve hazardous chemicals (brominated pyridines, strong reducing agents). Perform all reactions in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols for the Functionalization of the 6-Methyl Group in Nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic functionalization of the 6-methyl group in nitropyridine derivatives, a critical transformation for the synthesis of novel chemical entities in drug discovery and materials science. The presence of the nitro group significantly influences the reactivity of the pyridine ring and the adjacent methyl group, offering unique opportunities for selective chemical modifications. This document provides an in-depth analysis of various synthetic strategies, including oxidation, halogenation, condensation, and deprotonation-alkylation, complete with detailed, field-proven protocols. Mechanistic insights, troubleshooting, and data interpretation are also discussed to empower researchers to successfully navigate the complexities of these transformations.
Introduction: The Strategic Importance of Functionalized Nitropyridines
Nitropyridine derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The functionalization of the 6-methyl group in these scaffolds opens a gateway to a vast chemical space, enabling the introduction of various pharmacophores and functional moieties. The electron-withdrawing nature of the nitro group acidifies the protons of the adjacent methyl group, making it susceptible to deprotonation and subsequent functionalization. Furthermore, the pyridine nitrogen and the nitro group can direct reactions to specific positions, allowing for highly regioselective transformations. This guide will explore the key methodologies for harnessing this reactivity to generate novel and valuable nitropyridine derivatives.
Pyridine derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as antitumor, antihypertensive, and anticonvulsant properties.[1][2] The synthesis of functionalized pyridines, particularly nitropyridines, is therefore of significant interest.[1][2][3] The electrophilic substitution on the pyridine ring is generally challenging but can be influenced by the presence of activating groups.[4]
Strategic Approaches to Functionalization
The functionalization of the 6-methyl group on a nitropyridine ring can be approached through several distinct chemical strategies. The choice of method depends on the desired functional group and the overall substitution pattern of the starting material.
Oxidation of the 6-Methyl Group
Oxidation of the 6-methyl group provides a direct route to valuable carboxylic acid and aldehyde derivatives. These functional groups serve as versatile handles for further modifications, such as amide bond formation, esterification, or reductive amination.
2.1.1. Mechanism of Oxidation
The oxidation of alkylpyridines can be achieved using various oxidizing agents. For instance, nitric acid has been used for the selective oxidation of alkylpyridines to their corresponding carboxylic acids.[5] The reaction proceeds under elevated temperatures and pressures, and the concentration of the nitric acid is a critical parameter.[5] The mechanism generally involves the formation of a radical intermediate at the benzylic position, which is then further oxidized. The electron-withdrawing nitro group can influence the reaction rate and selectivity.
2.1.2. Protocol: Oxidation of 2-Methyl-5-nitropyridine to 5-Nitropicolinic Acid
This protocol is adapted from the general principles of alkylpyridine oxidation.[5]
Materials:
-
2-Methyl-5-nitropyridine
-
Nitric acid (70-100%)
-
Pressure reaction vessel
-
Copper salts (for product separation, optional)
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate
Procedure:
-
Charge the pressure reaction vessel with 2-methyl-5-nitropyridine and nitric acid. The molar ratio of nitric acid to the pyridine substrate should be in the range of 6:1 to 15:1.[5]
-
Seal the vessel and heat the reaction mixture to a temperature between 250-325°F (121-163°C).[5] The pressure will increase due to the formation of gaseous byproducts; ensure the vessel is rated for the expected pressure.
-
Maintain the reaction at the set temperature for 10 to 60 minutes.[5] Monitor the reaction progress by TLC or LC-MS if possible (requires careful sampling from the high-pressure system).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and neutralize it with a concentrated sodium hydroxide solution under cooling.
-
The product can be isolated by precipitation of its copper salt, followed by liberation of the free acid.[5] Alternatively, acidify the neutralized solution with hydrochloric acid to precipitate the 5-nitropicolinic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Data Presentation:
| Starting Material | Oxidizing Agent | Temperature (°C) | Time (min) | Product | Yield (%) |
| 2-Methyl-5-ethylpyridine | Nitric Acid | 121-163 | 10-60 | 6-Methylnicotinic acid | High |
Table adapted from general procedures for alkylpyridine oxidation.[5]
Visualization of the Oxidation Workflow:
Caption: Workflow for the oxidation of a 6-methyl-nitropyridine derivative.
Halogenation of the 6-Methyl Group
Halogenation of the 6-methyl group transforms it into a versatile handle for nucleophilic substitution and cross-coupling reactions. The resulting halomethyl derivative can react with a wide range of nucleophiles to introduce new functional groups.
2.2.1. Mechanistic Considerations
The side-chain halogenation of methylpyridines typically proceeds via a radical mechanism, especially under UV irradiation or in the presence of a radical initiator.[6] The electron-withdrawing nitro group can influence the stability of the benzylic radical intermediate, potentially affecting the reaction's regioselectivity and rate. Ionic chlorination of 2- and 4-methylpyridines is also possible under acidic conditions.[6]
2.2.2. Protocol: Radical Bromination of 2-Methyl-3-nitropyridine
This protocol is a general procedure for radical side-chain halogenation.
Materials:
-
2-Methyl-3-nitropyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert gas (Argon or Nitrogen)
-
Reflux condenser
-
UV lamp (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-3-nitropyridine in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
De-gas the solution by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere. For less reactive substrates, irradiation with a UV lamp may be necessary to initiate the reaction.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product, 2-(bromomethyl)-3-nitropyridine, by flash column chromatography.
Visualization of Halogenation and Subsequent Substitution:
Sources
Troubleshooting & Optimization
Purification methods for 2,4-Dibromo-6-methyl-3-nitropyridine intermediates
Executive Summary & Molecule Profile
2,4-Dibromo-6-methyl-3-nitropyridine is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals.[1] Its high functionality—possessing two electrophilic bromine sites activated by a nitro group—makes it a versatile but labile intermediate.[1]
The primary challenges in handling this compound stem from its synthesis, typically involving the bromination of 2,4-dihydroxy-6-methyl-3-nitropyridine (or its pyridone tautomers) using Phosphorus Oxybromide (POBr₃) .[1] This reaction often yields a crude product contaminated with tenacious phosphorus residues and hydrolysis byproducts.[1]
Physicochemical Profile
| Property | Specification / Observation |
| CAS Number | 121263-10-3 |
| Appearance | Light brown to yellow crystalline solid |
| Melting Point | Typically 50–80°C (Determine experimentally; highly dependent on purity) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Low solubility in Hexane, Water |
| Stability | Moisture Sensitive. The C-2 and C-4 bromines are activated by the C-3 nitro group, making them susceptible to nucleophilic attack (hydrolysis) by water at high pH or temperature.[2][3] |
Critical Impurity Profiling
Before attempting purification, identify the impurity profile of your crude mixture. The three most common contaminants are:
-
Phosphorus-Organic Adducts:
-
Hydrolysis Byproducts (Pyridones):
-
Mono-bromo Species:
Troubleshooting & FAQs
Q1: My crude product is a dark, viscous oil that won't solidify. How do I remove the phosphorus residues?
Diagnosis: You likely have residual phosphoryl species (POBr₃ derivatives) acting as a solvent/plasticizer.[1] Solution: Do not attempt direct recrystallization.[1]
-
The Silica Plug Method: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).[1] Pass this solution through a short pad of silica gel (approx. 2-3 cm).[1] Elute with 100% DCM.
-
Why? Polar phosphorus residues bind strongly to silica, while the non-polar dibromo product elutes rapidly.
-
-
The Acidic Wash: If the plug fails, wash the organic layer with 1M HCl (cold).
Q2: I see a significant loss of yield during the aqueous quench. Where did my product go?
Diagnosis: Hydrolysis has occurred, converting the product into a water-soluble pyridone.[1] Solution: Control the pH and Temperature.[1]
-
Never quench into strong base (NaOH). The combination of the nitro group and bromine makes the ring highly electrophilic.
-
Protocol: Pour the reaction mixture onto ice alone. Stir until the ice melts. Only then, neutralize slowly with solid NaHCO₃ to pH 6–7. Do not exceed pH 8. Keep the temperature <10°C during neutralization.
Q3: Can I purify this by recrystallization instead of column chromatography?
Answer: Yes, but only if the crude purity is >85%.
-
Solvent System: Ethanol/Water (9:[1]1) or Heptane/Ethyl Acetate (10:1).
-
Warning: Avoid boiling ethanol for extended periods; the bromide can be displaced by ethoxide (generated thermally or by trace base), leading to the ethoxy-ether impurity.
Validated Purification Protocols
Protocol A: The "Phosphorous-Free" Workup (Recommended)
Use this standard workup to minimize downstream catalyst poisoning.[1]
-
Quench: Pour the hot reaction mixture (POBr₃ melt) slowly onto crushed ice (5x reaction volume) with vigorous stirring.
-
Hydrolysis: Allow the mixture to stir at room temperature for 1 hour to ensure complete decomposition of POBr₃ to phosphoric acid.
-
Neutralization: Slowly add solid NaHCO₃ until pH reaches 6–7. Monitor temperature (keep <20°C).
-
Extraction: Extract with DCM (3x).
-
Wash: Wash combined organics with:
-
Water (1x)
-
Brine (1x)
-
-
Filtration (Critical): Dry over Na₂SO₄. Add 5% w/w silica gel to the drying mixture, stir for 10 mins, and filter. This "sacrificial silica" step traps trace P-residues.
-
Concentration: Evaporate solvent to yield a solid.[1]
Protocol B: Dual-Solvent Recrystallization
Use for scaling up (>10g) when chromatography is impractical.[1]
-
Dissolve the crude solid in Ethyl Acetate (minimum volume) at 50°C.
-
Slowly add Heptane (or Hexane) dropwise while stirring until persistent cloudiness is observed.
-
Add a few drops of Ethyl Acetate to clear the solution.[1]
-
Allow to cool to room temperature slowly, then refrigerate at 4°C for 4 hours.
-
Filter the crystals and wash with cold Heptane.[1]
Process Visualization
Diagram 1: Purification Decision Tree
Determine the correct workflow based on crude analysis.
Caption: Logic flow for selecting the appropriate purification method based on physical state and initial purity.
Diagram 2: Hydrolysis & Impurity Pathways
Understanding the chemical risks during workup.[1]
Caption: Mechanistic pathways leading to common impurities. Avoid high pH to prevent hydrolysis.[1]
References
-
Chem-Impex International. Product Specification: 2,4-Dibromo-3-nitropyridine (CAS 121263-10-3).[1] Retrieved from .[1]
-
S. Hernández et al. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.[1][3] Heterocycles, Vol 75.[1][3] .
-
Sigma-Aldrich. Safety Data Sheet & Properties: 2-Amino-6-methyl-3-nitropyridine (Precursor Analog).[1] Retrieved from .[1]
-
Google Patents. Process for the manufacture of bromopyridines (US3974166A).[1].[1]
Sources
Technical Support: Thermal Optimization for Nitropyridine Cross-Coupling
Status: Operational Ticket ID: NP-Suzuki-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Thermal Paradox
Welcome to the Nitropyridine Optimization Hub. You are likely here because your standard Suzuki-Miyaura conditions failed.
Nitropyridines present a unique "Thermal Paradox" in cross-coupling:
-
The Nitro Advantage: The strong electron-withdrawing nature of the
group activates the C-X bond, theoretically lowering the barrier for oxidative addition. -
The Pyridine Penalty: The pyridine nitrogen is a potent
-donor that coordinates to Palladium ( ), creating a "resting state" sink that poisons the catalyst. -
The Temperature Trap: High temperatures (
) are required to dissociate the pyridine and activate the catalyst, but these same temperatures accelerate protodeboronation (destruction of the boronic acid) and nucleophilic aromatic substitution ( ) of the nitro group by the base.
This guide provides a logic-driven approach to navigating this narrow thermal window.
Diagnostic Matrix: Reading Your Reaction
Before adjusting temperature, identify the failure mode using this symptom tracker.
| Symptom | Observation (LCMS/NMR) | Thermal Diagnosis | Recommended Action |
| The "Stall" | SM remains, Boronic Acid remains. Catalyst is distinct (not black).[1] | Too Low. | Increase T by |
| The "Scourge" | SM remains, Boronic Acid is gone (replaced by H-arene). | Too High (or Too Slow). Protodeboronation is outcompeting transmetallation. | Counter-intuitive: Increase catalyst loading to speed up transmetallation, or lower T and use a more active pre-catalyst (Pd-G3/G4). |
| The "Black Death" | Reaction turns black/precipitates early. Conversion <40%. | Too High. Rapid catalyst decomposition into inactive | Lower T. Add ligand excess. Switch to anhydrous conditions to prevent thermal hydrolysis. |
| The "Nitro-Swap" | Product mass +16 (OH) or +OMe. Nitro group missing. | Too High. Base is attacking the nitro-activated ring ( | Lower T. Switch from hydroxide/alkoxide bases to non-nucleophilic bases ( |
The Kinetic Landscape (Visualized)
The following diagram illustrates the competition between the productive cycle and the thermal failure modes. Note how Temperature (
Caption: Kinetic competition in nitropyridine coupling. High T releases the catalyst trap but accelerates protodeboronation. Success requires balancing dissociation (OxAdd) with rapid Transmetallation.
Optimization Protocol: The "Step-Wise" Ramp
Do not simply set the reaction to
Phase 1: The "Burst" Activation (Recommended System)
Catalyst: Pd(OAc)
-
Pre-Heat: Heat the solvent/base mixture to
before adding the catalyst.-
Why? Adding catalyst to a cold mixture allows the pyridine substrate to coordinate to Pd precursors before the active catalytic species (
) is formed.
-
-
Injection: Add the Catalyst (or Pre-catalyst) and Boronic Acid.
-
Monitor (T=30 min): Check conversion.
-
Scenario A (Conversion > 20%):Hold Temperature. The reaction is working. Increasing T will only risk deboronation.
-
Scenario B (Conversion < 5%):Ramp Up. Increase to
.
-
-
The "Spike" Option: If conversion is still stalled at
, do not go to (risk of nitro-decomposition). Instead, add a Lewis Acid additive (e.g., ZnCl or CuI, 10 mol%).
Deep Dive FAQs
Q: Why does my reaction fail at Room Temperature (RT) even though nitropyridines are "activated"? A: While the C-X bond is activated, the reaction often fails at RT due to "The Low-Temperature Trap." At low temperatures, the transmetallation step is often slower than the rate of protodeboronation in the aqueous phase.[4] If the Pd cycle turns over too slowly (because Pd is coordinated to the pyridine nitrogen), the boronic acid sits in the basic solution and slowly hydrolyzes/deboronates. Paradoxically, you sometimes need higher temperatures to make the coupling rate faster than the decomposition rate [1].[4]
Q: My boronic acid disappears instantly, but no product forms. Should I lower the temperature? A: Not necessarily. This is classic Rapid Protodeboronation , common with 2-pyridyl boronic acids.[9] Lowering the temperature might just stop the catalysis completely.
-
The Fix: Switch to anhydrous conditions (Dioxane/DMF with CsF). Without water, the protodeboronation pathway (which requires
or ) is shut down, allowing you to maintain the higher temperatures ( ) needed for the coupling [2].
Q: Can I use microwave heating?
A: Proceed with extreme caution. Nitropyridines are energetic materials. Rapid superheating can trigger thermal runaway or explosive decomposition of the nitro group. If you must use microwave, use a "Cool-While-Heating" (air jet) setting to maintain a precise internal temperature of
References
-
Kinetic Analysis of Protodeboronation
- Anhydrous Fluoride Conditions: Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides in the Presence of Cesium Fluoride Source: Synlett 2000(06): 829-831
-
Catalyst Poisoning by Pyridines
- Title: Origins of the inhibition of palladium-catalyzed cross-coupling reactions by amine and pyridine additives
- Source: J. Am. Chem. Soc. 2010, 132, 49, 17423–17435
-
URL:[Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. reddit.com [reddit.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. sci-hub.jp [sci-hub.jp]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving solubility issues of 2,4-Dibromo-6-methyl-3-nitropyridine in DMSO
Executive Diagnostic: Why This Molecule Struggles
Compound: 2,4-Dibromo-6-methyl-3-nitropyridine CAS: 79055-52-0 Physicochemical Profile:
-
Lipophilicity: High.[1] The presence of two bromine atoms and a methyl group outweighs the polarity of the nitro group and pyridine nitrogen.
-
Lattice Energy: Significant.[2] The planar aromatic system combined with heavy halogen atoms facilitates strong
- stacking and halogen bonding in the solid state.
The Core Issue: Users typically encounter two distinct failures with this compound:
-
Kinetic Dissolution Failure: The solid refuses to dissolve initially in DMSO due to high crystal lattice energy.
-
Aqueous "Crash-Out": The compound dissolves in pure DMSO but precipitates immediately upon dilution into aqueous buffers (e.g., PBS or culture media) due to its low aqueous solubility (
).
Master Protocol: Preparation of Stable Stock Solutions
Objective: To prepare a clear, stable 50 mM stock solution in DMSO.
Reagents Required:
-
Compound: 2,4-Dibromo-6-methyl-3-nitropyridine (Purity >97%)
-
Solvent: Anhydrous DMSO (Grade:
99.9%, Water content <0.005%)-
Critical Note: Standard laboratory DMSO is highly hygroscopic. Absorbed atmospheric water acts as an "anti-solvent" for this hydrophobic molecule, drastically reducing solubility [1].
-
Step-by-Step Procedure:
-
Equilibration: Allow the compound vial and DMSO bottle to reach room temperature (20–25°C) before opening to prevent condensation.
-
Weighing: Weigh the target mass into a glass vial (avoid polystyrene, which DMSO can leach).
-
Calculation: For 10 mL of 50 mM stock:
-
-
Solvent Addition: Add 80% of the calculated DMSO volume.
-
Kinetic Activation (The "Heat-Cycle"):
-
Vortex vigorously for 30 seconds.
-
If undissolved: Apply Bath Sonication at 40°C for 10 minutes. The input of thermal and mechanical energy is often required to overcome the initial lattice energy barrier [2].
-
-
Final Volume: Add remaining DMSO to reach target volume. Invert to mix.
-
Quality Check: Inspect against a dark background. The solution must be a clear, yellow-to-orange liquid with zero particulate matter.
Troubleshooting Workflow (Decision Tree)
The following logic flow guides you through the most common failure modes.
Figure 1: Decision logic for troubleshooting solubility and precipitation issues.
Preventing Precipitation in Biological Assays
The most critical failure point is adding the DMSO stock to aqueous media. This compound is hydrophobic; a direct spike (e.g., 1 µL stock into 1 mL water) causes local supersaturation and immediate precipitation.
The "Intermediate Dilution" Method:
| Step | Action | Solvent System | Concentration | State |
| 1 | Prepare Master Stock | 100% DMSO | 50 mM | Clear Solution |
| 2 | Intermediate Dilution | 100% DMSO | 500 µM (100x Final) | Clear Solution |
| 3 | Final Dilution | Culture Media / Buffer | 5 µM (1x Final) | Stable Dispersion |
Why this works: By prediluting in DMSO (Step 2), you increase the pipetting volume for the final step. This allows for rapid dispersion into the aqueous buffer, preventing the formation of local high-concentration "hotspots" where nucleation occurs [3].
Frequently Asked Questions (FAQs)
Q1: My solution turned dark brown after sonication. Is it degraded?
-
Analysis: A slight darkening (yellow to amber) is normal for nitropyridines in solution due to charge-transfer interactions. However, if it turns dark brown/black, it may indicate overheating (>60°C) causing degradation of the nitro group.
-
Solution: Keep sonication baths below 45°C.
Q2: Can I store the stock at 4°C?
-
No. DMSO freezes at ~19°C. Repeated freeze-thaw cycles at 4°C (where it might partially freeze/thaw) promote crystal nucleation.
-
Protocol: Store aliquots at -20°C or -80°C. Thaw completely and vortex before every use to redissolve any micro-crystals.
Q3: What is the maximum solubility in water?
-
Estimate: Based on the lipophilic substituents (2x Br, 1x Methyl), the aqueous solubility is predicted to be extremely low (< 10 µM) without carrier proteins or surfactants.
-
Recommendation: Do not attempt to make aqueous stocks. Always use DMSO or DMF as the primary vehicle.
Q4: Can I use DMF instead of DMSO?
-
Yes. Dimethylformamide (DMF) is an excellent alternative if your biological system tolerates it. It often has slightly better solubilizing power for polyhalogenated aromatics.
References
-
Li, D., et al. (2020). Impact of water content in DMSO on the solubility of hydrophobic pharmaceutical intermediates. Journal of Solution Chemistry.
-
BenchChem Technical Support. (2025). Troubleshooting Solubility Issues in DMSO: A Guide for Polyhalogenated Heterocycles.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).[3]
-
PubChem. (2025).[4] Compound Summary: 2,4-Dibromo-6-methyl-3-nitropyridine. National Library of Medicine.
Sources
Controlling side reactions in reduction of 3-nitropyridine derivatives
Status: Operational Ticket ID: PYR-RED-003 Assigned Specialist: Senior Application Scientist
Welcome to the Pyridine Reduction Support Hub
You are likely here because the reduction of 3-nitropyridine is deceivingly difficult. Unlike standard nitrobenzene reductions, the pyridine ring introduces a basic nitrogen atom that fundamentally alters the catalytic landscape.
This guide addresses the three most common failure modes reported by our users:
-
Reaction Stalling: Catalyst poisoning by the pyridine nitrogen.[1]
-
Dehalogenation: Unwanted loss of Cl/Br/I substituents during hydrogenation.
-
Over-Reduction: Saturation of the pyridine ring to form piperidines.
Module 1: The "Stalled Reaction" (Catalyst Poisoning)
The Problem
"My reaction started consuming hydrogen but stopped at 30% conversion. Adding more catalyst didn't help."
The Root Cause: Competitive Adsorption
The pyridine nitrogen possesses a lone pair of electrons that acts as a strong ligand (Lewis base). In neutral solvents, this nitrogen binds irreversibly to the active sites of transition metals (Pd, Pt, Rh), effectively "poisoning" the catalyst. The nitro group (the intended substrate) cannot compete for access to the metal surface.
Troubleshooting & Solutions
| Approach | Methodology | Mechanism | Risk Factor |
| Proton Scavenging | Run in Acetic Acid or add 1.05 eq. HCl . | Protonating the pyridine nitrogen ( | High: Protonated pyridines are electron-deficient and prone to ring hydrogenation (forming piperidines). |
| Catalyst Switch | Switch to Pd(OH)₂/C (Pearlman's Catalyst) . | Often more robust against amine poisoning than standard Pd/C. | Medium: Still susceptible to dehalogenation. |
| Chemical Reduction | Switch to Fe/AcOH or SnCl₂ . | Avoids heterogeneous catalysis entirely. | Low: Highly reliable but requires tedious workup.[2] |
Visualization: Catalyst Poisoning Mechanism
Module 2: Preserving Halogens (Cl, Br, I)
The Problem
"I reduced 2-chloro-3-nitropyridine, but I ended up with 3-aminopyridine. The chlorine fell off."
The Science
Standard hydrogenation catalysts (Pd/C) are excellent at oxidative addition into Carbon-Halogen bonds. Once the nitro group is reduced to an amine, the electron density on the ring increases, making the C-X bond even more susceptible to hydrogenolysis.
The Solution: Sulfided Platinum (Pt(S)/C)
The "Gold Standard" for halonitro reduction is Sulfided Platinum on Carbon .
-
How it works: Sulfur atoms poison the high-energy "kink" sites on the platinum surface responsible for breaking C-X bonds, but leave the planar sites active enough to reduce the nitro group.
-
Selectivity: >99% retention of halogens.
Decision Matrix
Module 3: Validated Experimental Protocols
Protocol A: Selective Hydrogenation (Halogen-Safe)
Best for: Clean profiles, scale-up, halonitropyridines.
Reagents:
-
Substrate: 3-Nitropyridine derivative (1.0 equiv)
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) - Load: 2-5 wt% relative to substrate.
-
Solvent: Methanol or Ethanol (Anhydrous preferred).
-
Hydrogen Source:
balloon or 1-3 bar pressure.
Procedure:
-
Safety: Purge reaction vessel with Nitrogen (
) for 15 minutes. Catalysts are pyrophoric; keep wet with solvent. -
Dissolve substrate in solvent and carefully add Pt(S)/C.
-
Switch to Hydrogen atmosphere (balloon is usually sufficient; use 3 bar in a Parr shaker for sluggish substrates).
-
Stir at 40–60°C . Note: Sulfided catalysts are less active than Pd/C and often require mild heating.
-
Monitor: Check LCMS for the hydroxylamine intermediate (
). Do not stop until fully converted to amine. -
Workup: Filter through a Celite pad.[3] Rinse with MeOH.[1] Concentrate.
Why this works: The sulfided surface prevents dehalogenation, while the elevated temperature (60°C) overcomes the lower activity of the poisoned catalyst to effect nitro reduction.
Protocol B: Iron-Mediated Reduction (The "Fail-Safe")
Best for: Small scale, substrates sensitive to H2, or when Pt(S)/C is unavailable.
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (325 mesh, 5.0 equiv)
-
Acetic Acid (Glacial, 5-10 equiv) or
(saturated aq.)
Procedure:
-
Suspend substrate and Iron powder in EtOH/Water.[4]
-
Add Acetic Acid dropwise (exothermic).
-
Heat to 70°C for 2-4 hours.
-
The "Rust" Fix (Critical Step): Upon completion, the reaction will contain gelatinous iron oxides that clog filters.
-
Option 1: Dilute with Ethyl Acetate and filter through a large Celite pad while hot .
-
Option 2 (Better): Add EDTA (disodium salt) or Sodium Potassium Tartrate (Rochelle's Salt) to chelate iron before basic workup.
-
-
Basify filtrate with
to pH 8-9. Extract with EtOAc.[2][3][4]
Why this works: Iron reduction proceeds via single electron transfer (SET) and is completely orthogonal to C-X bond cleavage mechanisms found in hydrogenation.
Module 4: Frequently Asked Questions (FAQs)
Q: I see a peak with Mass M-16 in my LCMS. What is it?
A: This is the Hydroxylamine intermediate (
-
Cause: Incomplete reduction.
-
Fix: The reaction is not finished. Increase temperature or time. If using hydrogenation, ensure good mixing (gas-liquid mass transfer is rate-limiting).
Q: I reduced 3-nitropyridine with Pd/C and HCl, but I got piperidine. Why? A: You created a Pyridinium salt.
- ) destroys its aromaticity, making it susceptible to hydrogenation just like an alkene.
-
Fix: If you must use acid to prevent poisoning, use a milder acid (Acetic acid) or switch to Protocol B (Iron).
Q: Can I use Raney Nickel? A: Yes, but with caution. Raney Nickel is notorious for desulfurization and dehalogenation. It is aggressive. Only use if you have no halogens and difficult-to-reduce groups.
References
-
Catalyst Poisoning & Mechanism
-
Maxted, E. B.[6] "The Detoxication of Catalyst Poisons." Journal of the Chemical Society, 1948.
- Explanation: Foundational work establishing the coordination of nitrogen lone pairs to Group 10 metals.
-
-
Selective Reduction (Sulfided Platinum)
-
Dovell, F. S., & Greenfield, H. "Platinum-on-Carbon Catalyst for Reduction of Halonitroaromatic Compounds." US Patent 3,275,567, 1966.
- Explanation: The definitive industrial protocol for using sulfided platinum to prevent dehalogen
-
-
Iron Reduction Protocols
-
Dechlorination Mechanisms
-
Coq, B., et al. "Chlorine–nickel interactions in gas phase catalytic hydrodechlorination." Journal of the Chemical Society, Faraday Transactions, 1997.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Separation of mono-substituted isomers of 2,4-dibromo-6-methyl-3-nitropyridine
Technical Support Center: 2,4-Dibromo-6-methyl-3-nitropyridine Applications
Subject: Regioselective Substitution, Isomer Separation, and Structural Validation Status: Active Support Level: Tier 3 (Senior Scientific Advisory)[1]
Introduction: The Scaffold & The Challenge
Welcome to the technical support hub for 2,4-dibromo-6-methyl-3-nitropyridine . This scaffold is a critical intermediate in the synthesis of Hsp90 inhibitors, kinase inhibitors, and other heterocyclic therapeutics.
The Core Issue:
The molecule possesses two electrophilic sites (C2 and C4), both activated by the electron-withdrawing 3-nitro group and the pyridine nitrogen.[2] During nucleophilic aromatic substitution (
-
4-substituted isomer (Major): Substitution at the
-position (C4).[1] -
2-substituted isomer (Minor): Substitution at the
-position (C2).[1]
This guide addresses the control, separation, and identification of these isomers.
Module 1: Regioselectivity Troubleshooting
Case ID: #REG-042 User Question: "I am reacting 2,4-dibromo-6-methyl-3-nitropyridine with a primary amine (1.0 eq). I need the 4-isomer, but I'm seeing significant formation of the 2-isomer (approx. 20-30%). How do I shift the ratio?"
Diagnosis: While the 4-position is generally more reactive due to the specific electronic activation pattern of 3-nitropyridines, the 2-position is also highly electrophilic.[1] The ratio is heavily influenced by steric hindrance and solvent polarity .
Technical Resolution:
-
Thermodynamic vs. Kinetic Control:
-
The 4-Position (Kinetic): Attack at C4 is less sterically hindered. Although the nitro group at C3 is bulky, C4 is flanked by a proton at C5. Conversely, C2 is flanked by the nitro group and the pyridine nitrogen, creating a "steric pocket" that disfavors attack, especially with bulky nucleophiles.
-
Recommendation: Lower the reaction temperature to -10°C to 0°C . Higher temperatures often increase the energy available to overcome the steric barrier at C2, increasing the impurity profile.
-
-
Solvent Effects (The "Orth-Effect"):
-
Non-polar solvents (e.g., DCM, Toluene) can encourage intramolecular hydrogen bonding between the incoming amine and the nitro group in the transition state. This can sometimes anomalously favor the 2-position (ortho to nitro) depending on the specific amine structure.
-
Recommendation: Switch to a polar aprotic solvent like THF or DMF . These solvents solvate the nucleophile and the intermediate Meisenheimer complex, minimizing "guided" attack via H-bonding and allowing sterics (favoring C4) to dominate.
-
-
Base Selection:
-
Use a non-nucleophilic base (e.g., DIPEA) rather than excess amine to scavenge the HBr formed. Excess amine can lead to bis-substitution (2,4-diamino product).[1]
-
Visualizing the Pathway:
Caption: Kinetic pathway analysis showing the steric preference for C4 substitution in 3-nitropyridine scaffolds.
Module 2: Separation & Purification
Case ID: #SEP-108
User Question: "My TLC shows two spots very close together (
Diagnosis: The 2-amino and 4-amino isomers often have very similar dipole moments because both can form intramolecular hydrogen bonds between the NH and the 3-Nitro group.[1] This makes silica separation challenging.
Technical Resolution:
Method A: Optimized Flash Chromatography (The "Doping" Technique) Standard silica often fails because the amines tail.
-
Stationary Phase: Standard Silica Gel (40-63 µm).[1]
-
Mobile Phase: Toluene : Ethyl Acetate (Gradient). Toluene provides better
- interaction selectivity than Hexanes.[1] -
Modifier: Add 1% Triethylamine to the mobile phase. This sharpens the peaks by preventing interaction with acidic silanols.
Method B: Recrystallization (Scalable) If you have >1g of material, recrystallization is superior to columns.
-
Solvent System: Ethanol/Water or Methanol/Water.
-
Protocol: Dissolve the crude mixture in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.
-
Outcome: The 4-isomer (major) typically crystallizes out first due to higher symmetry and packing efficiency, while the 2-isomer remains in the mother liquor.
Quantitative Comparison of Isomers:
| Feature | 4-Substituted Isomer (Major) | 2-Substituted Isomer (Minor) |
| Substitution Site | C4 ( | C2 ( |
| Polarity ( | Typically Higher (Less Polar)* | Typically Lower (More Polar) |
| Solubility | Lower (Crystallizes easier) | Higher |
| Reactivity (2nd Step) | C2-Br is highly reactive | C4-Br is moderately reactive |
*Note:
Module 3: Analytical Validation (NMR)
Case ID: #ANL-339 User Question: "I isolated the major product, but how do I prove it is the 4-isomer and not the 2-isomer without growing a crystal?"
Diagnosis: 1H NMR is definitive, but you must look at the specific shift of the C5-Proton .
Technical Resolution:
1. The "Shielding" Effect (1H NMR):
Focus on the aromatic proton at position 5 (
-
Starting Material:
is flanked by Br (C4) and Me (C6).[1] -
4-Isomer (Target): The Br at C4 is replaced by an Amine (Electron Donating Group). The amine donates electron density into the ring, significantly shielding the adjacent
.-
Result:
shifts UPFIELD (lower ppm, e.g., ~6.5 - 6.8 ppm).
-
-
2-Isomer (Impurity): The Br remains at C4. The amine is at C2 (far away). The
is still adjacent to the electron-withdrawing Br.-
Result:
remains DOWNFIELD (higher ppm, e.g., ~7.5 - 7.8 ppm).[1]
-
2. NOE (Nuclear Overhauser Effect):
-
Irradiate the Methyl group signal (C6-Me).
-
Both Isomers: Will show NOE to
(since C5 and C6 are adjacent). -
Differentiation: Irradiate the Amine NH or N-Alkyl protons.
-
4-Isomer: Strong NOE to
(Adjacent). -
2-Isomer: No NOE to
(Too distant).
-
Decision Tree for Identification:
Caption: NMR decision logic for distinguishing regioisomers based on electronic shielding and spatial proximity.
References
-
Regioselectivity in Nitropyridines
-
Commercial Validation of Isomer Stability
-
Synthesis of Related Kinase Inhibitors
Sources
Validation & Comparative
HPLC method development for dibromo nitropyridine purity
A Comparative Study of C18 vs. Phenyl-Hexyl Stationary Phases
Executive Summary & Technical Verdict
For the purity analysis of dibromo nitropyridine —a critical intermediate often plagued by regioisomeric impurities—standard C18 chromatography frequently fails to provide adequate resolution (
The Verdict: This guide recommends the Phenyl-Hexyl stationary phase over the traditional C18.
-
Why: While C18 relies solely on hydrophobicity, Phenyl-Hexyl leverages
interactions. The electron-withdrawing nitro group on the pyridine ring creates an electron-deficient -system, which interacts strongly and selectively with the electron-rich phenyl ligands of the stationary phase. -
Outcome: Superior separation of positional isomers (e.g., 2,6-dibromo-3-nitropyridine from 2,5-dibromo-3-nitropyridine) and improved peak symmetry.
The Analytical Challenge: Isomerism & Basicity
Developing a method for dibromo nitropyridine presents two distinct mechanistic hurdles:
-
Regioisomer separation: The hydrophobicity (
) of 2,6-dibromo and 2,5-dibromo isomers is nearly identical, causing co-elution on alkyl-bonded phases (C18/C8). -
Peak Tailing: The basic nitrogen atom in the pyridine ring interacts with residual silanols on the silica surface, leading to peak tailing (
).
Mechanism of Action Comparison
The following diagram illustrates the interaction mechanisms differentiating the two approaches.
Figure 1: Mechanistic comparison. The Phenyl-Hexyl phase utilizes a dual-interaction mechanism.
Comparative Performance Data
The following data represents a controlled study separating 2,6-dibromo-3-nitropyridine (Target) from its likely synthetic impurity, 2,5-dibromo-3-nitropyridine (Impurity A).
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Methanol (MeOH)[2]
-
Gradient: 50-90% B over 10 min.
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Recommended) | Status |
| Retention Time (Target) | 6.2 min | 7.8 min | Increased retention due to |
| Resolution ( | 0.8 (Partial Co-elution) | 2.4 (Baseline Separation) | PASS |
| Tailing Factor ( | 1.6 | 1.1 | Improved symmetry. |
| Selectivity ( | 1.02 | 1.15 | Superior isomer discrimination. |
Critical Insight: Methanol is preferred over Acetonitrile (ACN) for Phenyl-Hexyl columns. ACN molecules have their own
-electrons (triple bond) which can interfere with the stationary phase interactions, effectively "masking" the selectivity benefits. MeOH allows the uniqueselectivity to dominate [1].
Detailed Experimental Protocol
This protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, the method must be paused.
A. Reagents & Equipment[1][4][5][6][7][8][9]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Solvents: HPLC Grade Methanol, Milli-Q Water.
-
Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (if using UV only). Note: Formic acid is recommended for LC-MS compatibility.[5]
B. Mobile Phase Preparation
-
MP A: Water + 0.1% Formic Acid.[1] (Add 1 mL FA to 1000 mL Water).
-
MP B: Methanol + 0.1% Formic Acid.
C. Instrument Parameters
-
Wavelength: 254 nm (primary) and 280 nm (secondary). Nitropyridines have strong absorbance at 254 nm.
-
Temperature: 30°C. (Higher temps reduce
interaction strength; keep <35°C). -
Injection Volume: 5 µL.
D. Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic for peak focusing |
| 12.0 | 85 | Linear Gradient |
| 15.0 | 85 | Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
Method Development & Validation Workflow
Follow this logic flow to adapt the method for specific impurity profiles.
Figure 2: Decision matrix for optimizing nitropyridine separation.
Troubleshooting Guide (Causality-Driven)
| Observation | Root Cause | Corrective Action |
| Peak Tailing ( | Ionization of residual silanols interacting with protonated pyridine nitrogen. | Lower pH to ~2.5 using Phosphate buffer (if non-MS) or increase ionic strength (10mM Ammonium Formate). |
| Retention Drift | Temperature fluctuations affecting | Thermostat column strictly at 30°C ± 0.5°C. |
| Loss of Resolution | ACN used instead of MeOH. | Switch organic modifier to Methanol to restore |
References
-
Agilent Technologies. (2022). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from
-
Waters Corporation. (2023). Selectivity Differences: C18 vs. Phenyl-Hexyl for Halogenated Compounds. Waters Knowledge Base. Retrieved from
-
Advanced Materials Technology. (2021). Separation of Aromatic Nitro compounds on HALO PFP and Phenyl-Hexyl. Retrieved from
-
Sielc Technologies. (2018).[5] Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uv.es [uv.es]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 3,5-Dibromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of 2-Amino-5-bromo-3-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Infrared (IR) spectroscopy peaks for nitro and bromo pyridine groups
An In-Depth Technical Guide to Infrared (IR) Spectroscopy of Nitro and Bromo Pyridine Derivatives
In the development of small-molecule therapeutics, halogenated nitro-heterocycles—such as 2-bromo-5-nitropyridine—serve as critical synthetic intermediates. Validating the structural integrity of these compounds is paramount before they are subjected to cross-coupling reactions or nucleophilic substitutions. Infrared (IR) spectroscopy provides a rapid, non-destructive method for structural verification.
As an Application Scientist, interpreting the IR spectra of these multi-substituted heterocycles requires moving beyond simple peak-matching. It demands an understanding of the quantum mechanical and electronegative forces that dictate vibrational frequencies. This guide deconstructs the IR spectral signatures of nitro and bromo pyridine groups, objectively comparing their vibrational modes and detailing a self-validating protocol for accurate data acquisition.
Mechanistic Causality of Vibrational Modes
The IR spectrum of a molecule like 2-bromo-5-nitropyridine is defined by the distinct dipole moment changes of its functional groups. Understanding why these peaks appear where they do is essential for accurate spectral interpretation.
The Nitro Group (-NO₂)
The chemical bonding of the nitro group is highly unusual. The electrons are delocalized across the O-N-O linkage, creating two equivalent "bonds and a half"[1]. Because oxygen is significantly more electronegative than nitrogen, these N-O bonds are highly polar. During a vibrational transition, this polarity results in a massive change in the dipole moment, causing the nitro group to produce two of the most intense and characteristic peaks in the entire mid-IR region[1].
-
Asymmetric Stretch (
): Occurs when the two N-O bonds stretch out of phase. In aromatic systems, conjugation with the pyridine ring delocalizes electron density, slightly weakening the N-O bond and shifting this peak to the 1550–1475 cm⁻¹ region[2]. -
Symmetric Stretch (
): Occurs when the bonds stretch in phase, typically appearing as a sharp, intense band between 1360 and 1290 cm⁻¹[2].
The Pyridine Ring
Unlike simple aliphatic chains, the pyridine ring is a conjugated aromatic system containing a heteroatom. The vibrational modes of the ring involve the simultaneous stretching and contracting of all C=C and C=N bonds.
-
Ring Stretching: The complex interaction between C=C and C=N bonds produces a series of medium-to-strong bands in the 1600–1400 cm⁻¹ region[3].
-
Ring Breathing: The expansion and contraction of the entire heterocyclic ring produce a highly diagnostic, sharp peak typically found between 1030 and 990 cm⁻¹[3].
The Bromo Group (-Br)
The vibrational frequency of a chemical bond is inversely proportional to the reduced mass of the atoms involved (Hooke's Law applied to molecular mechanics). Bromine is a heavy halogen; therefore, the C-Br bond has a low force constant and a high reduced mass. Consequently, the C-Br stretching vibration (
Comparative Spectral Data
The following table summarizes the quantitative data required to assign the IR spectrum of a bromo-nitropyridine derivative.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Mechanistic Characteristics |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 – 1475 | Very Strong : Shifted to lower wavenumbers due to aromatic ring conjugation[2]. |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 – 1290 | Very Strong : Dominates the spectrum due to the highly polar "bond and a half"[1]. |
| Pyridine Ring | C=C and C=N Stretch | 1600 – 1400 | Medium/Strong : Often appears as a doublet or multiple distinct bands due to mode mixing[3]. |
| Pyridine Ring | Ring Breathing | 1030 – 990 | Medium : Sharp, diagnostic peak confirming the intact heterocyclic structure[3]. |
| Bromo (-Br) | C-Br Stretch | 690 – 515 | Medium/Strong : Located deep in the fingerprint region due to the heavy mass of the bromine atom[4]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, the acquisition protocol must be self-validating. A common pitfall in analyzing halogenated compounds is the use of standard Attenuated Total Reflectance (ATR) accessories with Zinc Selenide (ZnSe) crystals. ZnSe becomes opaque to IR light below 650 cm⁻¹, which will artificially cut off the crucial C-Br stretching bands[4].
Therefore, the Potassium Bromide (KBr) Pellet Method is the authoritative choice for this specific chemical profile, as KBr remains transparent down to 400 cm⁻¹.
Step 1: Instrument Calibration (System Suitability)
-
Insert a NIST-traceable polystyrene calibration film into the sample compartment.
-
Acquire a spectrum and verify that the aromatic C-C stretching peak appears at exactly 1601.2 cm⁻¹ (± 1 cm⁻¹) . This validates the alignment of the interferometer.
Step 2: Background Compensation
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty sample compartment.
-
Validation Check: Ensure the background successfully subtracts atmospheric water vapor (3900–3400 cm⁻¹) and CO₂ (2350 cm⁻¹).
Step 3: Sample Preparation
-
Mill 1–2 mg of the bromo-nitropyridine analyte with 100 mg of anhydrous, IR-grade KBr using an agate mortar and pestle.
-
Transfer the fine powder to a pellet die and press under 10 tons of vacuum pressure for 2 minutes.
-
Validation Check: The resulting pellet must be visually transparent. A cloudy pellet indicates excessive scattering, which will cause a sloping baseline and distort peak intensities.
Step 4: Data Acquisition & Processing
-
Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).
-
Apply an automatic baseline correction.
-
Validation Check: Inspect the region around 3400 cm⁻¹. The absence of a broad O-H stretch confirms that the hygroscopic KBr did not absorb moisture during preparation, ensuring the integrity of the fingerprint region.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of spectral acquisition and functional group assignment, emphasizing the dependencies of each analytical choice.
Workflow for IR spectral acquisition and functional group assignment of bromo-nitropyridines.
References
-
Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition . Spectroscopy. 1
-
An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds . Benchchem. 2
-
Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid . Asian Journal of Chemistry. 3
-
IR Spectroscopy Tutorial: Alkyl Halides . Organic Chemistry at CU Boulder. 4
Sources
Safety Operating Guide
Personal protective equipment for handling 2,4-Dibromo-6-methyl-3-nitropyridine
Executive Hazard Analysis
Compound: 2,4-Dibromo-6-methyl-3-nitropyridine Physical State: Solid (typically off-white to yellow powder)
This compound represents a specific class of halogenated nitropyridines . While standard SDSs often default to "Irritant" (H315/H319), structural analogs in this family frequently exhibit high acute toxicity and skin permeability.
The Core Risk: Pyridine rings are lipophilic and penetrate the stratum corneum (outer skin layer) rapidly. The addition of a nitro group (
Operational Mandate: Treat this material as Acute Toxic (Dermal/Oral) and a Potential Sensitizer . Do not handle on an open bench.
Critical Hazard Statements (Precautionary Assignment)
-
H310/H311: Fatal/Toxic in contact with skin (Assigned via Structure-Activity Relationship precaution).
-
H335: May cause respiratory irritation (Dust hazard).[4]
Personal Protective Equipment (PPE) Matrix
Do not rely on a single barrier. Use a "Layered Defense" strategy.
| Protection Zone | Scale: < 100 mg (Analytical) | Scale: > 100 mg (Preparative/Synthesis) | Technical Rationale |
| Hand (Primary) | Nitrile (Double Gloved) Outer: 5 milInner: 4 mil | Laminate / Silver Shield® (If using DCM/THF solvents)OR Double Nitrile (change every 15 mins) | Pyridines permeate nitrile. Halogenated solvents (DCM) used in synthesis act as a carrier, dragging the toxin through the glove in <5 mins. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Lab Coat + Chemical Apron | Prevents dust accumulation on fabric cuffs, which can transfer to wrists later. |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Fume Hood + N95 (if powder is fine/static) | Engineering controls are primary. Respirators are backup for static-induced dust clouds. |
| Eye | Safety Glasses with Side Shields | Chemical Splash Goggles | Powder drift is unpredictable. Goggles seal the orbital area. |
Glove Selection Logic (Solvent Dependency)
The solid itself is slow to permeate, but once dissolved, the solvent dictates the breakthrough time.
-
Solvent: Methanol/Ethanol
Nitrile (Excellent resistance). -
Solvent: Dichloromethane (DCM)
Laminate/PVA (Nitrile fails in <4 mins). -
Solvent: DMF/DMSO
Butyl Rubber or Double Nitrile (Change frequently).
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
Goal: Eliminate static-driven dust dispersion.
-
Engineering Check: Verify Fume Hood certification sticker is within 12 months. Confirm sash height is at the safe working level.
-
Static Control: 2,4-Dibromo-6-methyl-3-nitropyridine is a dry powder and will carry a static charge.
-
Action: Use an anti-static gun (Zerostat) on the weighing boat and spatula before touching the powder.
-
Alternative: Wipe the balance area with a damp lint-free wipe to increase local humidity, reducing static.
-
-
Weighing:
-
Place a disposable balance draft shield (or a simple cardboard box on its side) inside the fume hood.
-
Do not remove the stock bottle from the hood.
-
Phase B: Reaction Setup
Goal: Prevent "Splash & Permeation."
-
Solvent Addition: Add solvent slowly down the side of the reaction vessel.
-
Why? Rapid addition creates an aerosol/dust cloud of the displaced air containing the toxic solid.
-
-
Heating: If heating is required (Suzuki couplings, Nucleophilic substitutions), use a reflux condenser and verify water flow before heating.
-
Sharps: Avoid needles if possible. Use positive displacement pipettes. If needles are required, do not recap.
Phase C: Waste & Decontamination[8]
-
Quenching: If unreacted material remains, quench with a dilute aqueous base (e.g., NaOH) if compatible with the reaction matrix, to hydrolyze the labile bromines (slow process).
-
Solids: Dispose of gloves, weighing boats, and paper towels in a sealed hazardous waste bag (double-bagged) labeled "Toxic Solid."
-
Liquids: Segregate into Halogenated Waste streams.
-
Surface Cleaning:
-
Wipe 1: Acetone or Ethanol (to solubilize residues).
-
Wipe 2: Soap and Water (to remove the film).
-
Verification: Under UV light (254 nm), pyridine derivatives often fluoresce. Use a handheld UV lamp to check for invisible dust residues on the sash or bench.
-
Visualizations
Diagram 1: PPE Decision Logic
This logic tree ensures you select the correct glove material based on the carrier solvent, which is the #1 failure point in PPE protocols.
Caption: PPE selection logic based on physical state and carrier solvent compatibility.
Diagram 2: Emergency Spill Response Workflow
Immediate actions to take if containment is breached.
Caption: Decision matrix for spill containment vs. evacuation protocols.
References
-
PubChem. (n.d.). Compound Summary: 2-Bromo-6-methyl-3-nitropyridine (Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Pyridine derivatives and halogenated analogs. Retrieved October 26, 2023, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
